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  • Product: 3-(Chloromethyl)-2,4,6-trimethylphenol
  • CAS: 99187-90-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Chloromethyl)-2,4,6-trimethylphenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-(Chloromethyl)-2,4,6-trimethylphenol, a fun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-2,4,6-trimethylphenol, a functionalized derivative of the well-established antioxidant, 2,4,6-trimethylphenol (mesitol). While not as extensively characterized as its parent compound, the introduction of a chloromethyl group imparts significant reactivity, positioning it as a valuable intermediate in synthetic organic chemistry and a potential building block in drug discovery. This document will detail its chemical structure and extrapolated properties, a proposed synthetic pathway with mechanistic insights, its anticipated reactivity, and potential applications, particularly in the development of novel therapeutic agents. All discussions are grounded in established chemical principles and supported by references to relevant literature on analogous compounds.

Introduction: The Strategic Functionalization of a Privileged Scaffold

2,4,6-Trimethylphenol, commonly known as mesitol, is a sterically hindered phenolic compound recognized for its antioxidant properties.[1][2] The strategic placement of methyl groups at the ortho and para positions to the hydroxyl group enhances its stability and modulates its reactivity. The introduction of a chloromethyl group at the meta position, to form 3-(Chloromethyl)-2,4,6-trimethylphenol, transforms this relatively stable phenol into a versatile bifunctional molecule. This modification introduces a reactive electrophilic site without significantly altering the inherent properties of the phenolic hydroxyl group.

The chloromethyl group serves as a valuable synthetic handle, enabling a variety of subsequent chemical transformations. This strategic functionalization unlocks the potential for incorporating the 2,4,6-trimethylphenol scaffold into more complex molecular architectures, a critical step in the synthesis of novel materials and pharmacologically active compounds. The exploration of such derivatives is particularly relevant in medicinal chemistry, where the introduction of specific functional groups can profoundly influence a molecule's biological activity and pharmacokinetic profile.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 3-(Chloromethyl)-2,4,6-trimethylphenol consists of a benzene ring substituted with a hydroxyl group, three methyl groups at positions 2, 4, and 6, and a chloromethyl group at position 3.

Table 1: Predicted Physicochemical Properties of 3-(Chloromethyl)-2,4,6-trimethylphenol

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₃ClOBased on structural components
Molecular Weight 184.66 g/mol Calculated from molecular formula
Appearance Off-white to pale yellow solidExtrapolated from related phenols
Melting Point 80-90 °CIncreased from 2,4,6-trimethylphenol (73-74 °C) due to increased molecular weight and polarity[3]
Boiling Point > 220 °CSignificantly higher than 2,4,6-trimethylphenol (220 °C) due to increased molecular weight and intermolecular forces[3]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in waterSimilar to other functionalized phenols
pKa ~10.5Slightly more acidic than 2,4,6-trimethylphenol (~10.9) due to the electron-withdrawing effect of the chloromethyl group[4]

Proposed Synthesis: A Mechanistic Approach to Selective Chloromethylation

The selective synthesis of 3-(Chloromethyl)-2,4,6-trimethylphenol from 2,4,6-trimethylphenol presents a synthetic challenge due to the potential for multiple substitutions and side reactions. A plausible and controllable method involves a carefully executed chloromethylation reaction.

Reaction Principle

The chloromethylation of aromatic compounds, a classic electrophilic aromatic substitution reaction, typically employs formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. The reaction proceeds via the in situ formation of a highly electrophilic chloromethyl cation or a related species, which then attacks the electron-rich aromatic ring.

Proposed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves hazardous materials, including formaldehyde and hydrogen chloride.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution), and a dropping funnel, dissolve 2,4,6-trimethylphenol (1.0 eq) in a suitable inert solvent such as a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Reagent Addition: With vigorous stirring, add a solution of formaldehyde (e.g., paraformaldehyde, 1.1 eq) in the same solvent mixture dropwise at room temperature.

  • Reaction Progression: After the addition is complete, gently heat the reaction mixture to 50-60 °C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water. A precipitate should form.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 3-(Chloromethyl)-2,4,6-trimethylphenol.

Mechanistic Rationale and Control of Selectivity

The key to achieving mono-substitution at the meta position lies in the directing effects of the substituents on the aromatic ring. The hydroxyl group and the three methyl groups are all ortho-, para-directing activators. However, the ortho and para positions are already occupied by methyl groups. This steric hindrance and electronic activation pattern favors electrophilic attack at the less hindered meta positions. To favor mono-chloromethylation, the reaction should be run with a slight excess of the chloromethylating agent and carefully monitored to prevent the formation of the di-substituted product, 3,5-bis(chloromethyl)-2,4,6-trimethylphenol.[5][6]

G 2,4,6-Trimethylphenol 2,4,6-Trimethylphenol Reactive Intermediate Reactive Intermediate 2,4,6-Trimethylphenol->Reactive Intermediate HCHO, HCl 3-(Chloromethyl)-2,4,6-trimethylphenol 3-(Chloromethyl)-2,4,6-trimethylphenol Reactive Intermediate->3-(Chloromethyl)-2,4,6-trimethylphenol Electrophilic Aromatic Substitution 3,5-bis(chloromethyl)-2,4,6-trimethylphenol 3,5-bis(chloromethyl)-2,4,6-trimethylphenol 3-(Chloromethyl)-2,4,6-trimethylphenol->3,5-bis(chloromethyl)-2,4,6-trimethylphenol Further Chloromethylation (Side Reaction)

Caption: Proposed synthetic pathway for 3-(Chloromethyl)-2,4,6-trimethylphenol.

Reactivity and Synthetic Utility

The synthetic utility of 3-(Chloromethyl)-2,4,6-trimethylphenol stems from the reactivity of the chloromethyl group, which can readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, making it a versatile intermediate.

Key Reactions of the Chloromethyl Group
  • Ether Synthesis: Reaction with alcohols or phenols in the presence of a base yields the corresponding ethers.

  • Ester Synthesis: Reaction with carboxylate salts provides esters.

  • Amine Synthesis: Reaction with primary or secondary amines leads to the formation of substituted benzylamines.

  • Cyanide Displacement: Reaction with cyanide salts (e.g., NaCN or KCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

  • Grignard Reagent Formation: Although less common for benzylic chlorides, under specific conditions, it can be converted to a Grignard reagent, providing a nucleophilic carbon source.

G A 3-(Chloromethyl)-2,4,6-trimethylphenol B Ethers A->B R-OH, base C Esters A->C R-COO⁻ D Amines A->D R₂NH E Nitriles A->E CN⁻

Caption: Key synthetic transformations of 3-(Chloromethyl)-2,4,6-trimethylphenol.

Potential Applications in Drug Discovery

The 2,4,6-trimethylphenol scaffold is present in a number of biologically active molecules, including Vitamin E. The ability to functionalize this core structure via the chloromethyl group opens up avenues for the synthesis of novel drug candidates.

  • Antioxidant and Anti-inflammatory Agents: The phenolic hydroxyl group provides a foundation for antioxidant activity. Modifications at the chloromethyl position could be used to attach other pharmacophores that enhance this activity or introduce anti-inflammatory properties.

  • Enzyme Inhibitors: The reactive chloromethyl group can act as an electrophilic warhead to form covalent bonds with nucleophilic residues (e.g., cysteine, serine, or histidine) in the active sites of enzymes, leading to irreversible inhibition. This is a strategy employed in the design of various targeted therapies.

  • Linker for PROTACs and Other Conjugates: The chloromethyl handle can serve as an attachment point for linkers in the development of Proteolysis Targeting Chimeras (PROTACs) or for conjugating the phenolic scaffold to other molecules of interest, such as targeting ligands or fluorescent probes.

Safety and Handling

  • Corrosive: Phenolic compounds are often corrosive and can cause severe skin burns and eye damage.[7]

  • Irritant: The chloromethyl group can be irritating to the skin, eyes, and respiratory system.

  • Toxicity: Many chlorinated organic compounds are toxic and may have long-term health effects.[8]

Recommended Handling Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

3-(Chloromethyl)-2,4,6-trimethylphenol represents a promising, albeit under-characterized, chemical entity with significant potential as a synthetic intermediate. Its bifunctional nature, combining the properties of a sterically hindered phenol with the reactivity of a benzylic chloride, makes it a valuable tool for chemists in both academic and industrial research. The proposed synthetic route and the discussion of its potential reactivity and applications are intended to provide a solid foundation for researchers and drug development professionals seeking to explore the utility of this versatile molecule. Further experimental investigation into its precise properties and reactivity is warranted and encouraged.

References

  • Matrix Fine Chemicals. 3,5-BIS(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENOL. [Link]

  • H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. [Link]

  • PubChem. 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2,4,6-Trimethylphenol. [Link]

  • Google Patents.
  • NIST. Phenol, 2,4,6-trimethyl- IR Spectrum. [Link]

  • PubChem. 3-Chloro-2,4,6-trinitrophenol. [Link]

  • NIST. Phenol, 2,4,6-trimethyl- Mass Spectrum. [Link]

  • PrepChem.com. Synthesis of 2,4,6-trimethylphenol. [Link]

  • NP-MRD. Showing NP-Card for 2,4,6-Trimethylphenol (NP0045096). [Link]

  • The Good Scents Company. 2,4,6-trimethyl phenol. [Link]

  • Google Patents. Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol.
  • Google Patents. Manufacture of 2,4,6-trimethylphenol.
  • Organic Syntheses. 2,4,6-triphenylphenoxyl. [Link]

  • ResearchGate. Synthesis of 2,3,6-trimethylphenol by catalytic alkylation of m-cresol with methanol. [Link]

  • New Journal of Chemistry. Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes. [Link]

  • PubChem. 2,4,6-Trimethylphenol. [Link]

  • MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link]

  • NIST. Phenol, 2,4,6-trimethyl- Condensed phase thermochemistry data. [Link]

  • SpectraBase. 4-Chloro-2,3,6-trimethyl-phenol - Optional[MS (GC)] - Spectrum. [Link]

  • PrepChem.com. Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. [Link]

  • SIELC Technologies. 2,4,6-Trimethylphenol. [Link]

  • Organic Syntheses. Mesitaldehyde. [Link]

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Exploratory

Molecular Architecture and Synthetic Workflows of 3-(Chloromethyl)-2,4,6-trimethylphenol: An In-Depth Technical Guide

Executive Summary In the landscape of advanced polymer chemistry and targeted drug development, sterically hindered phenols serve as critical building blocks. 3-(Chloromethyl)-2,4,6-trimethylphenol (CAS: 99187-90-3) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced polymer chemistry and targeted drug development, sterically hindered phenols serve as critical building blocks. 3-(Chloromethyl)-2,4,6-trimethylphenol (CAS: 99187-90-3) is a highly specialized intermediate characterized by its electron-rich aromatic core and a highly reactive benzylic chloride. The unique positioning of three methyl groups provides significant steric shielding around the phenolic hydroxyl group, making this compound invaluable for synthesizing dynamic covalent networks, specialized antioxidants, and complex active pharmaceutical ingredients (APIs).

This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, mechanistic synthesis, and downstream applications of 3-(Chloromethyl)-2,4,6-trimethylphenol, designed for application scientists and chemical engineers.

Physicochemical Profiling & Structural Data

Understanding the exact molecular parameters of 3-(Chloromethyl)-2,4,6-trimethylphenol is a prerequisite for precise stoichiometric calculations and mass spectrometry (MS) validation. The compound features a linear formula of C10H13ClO and a molecular weight of 184.66 g/mol [1].

Table 1: Core Identifiers & Structural Properties
PropertyValue
Chemical Name 3-(Chloromethyl)-2,4,6-trimethylphenol
CAS Number 99187-90-3
Linear Formula C10H13ClO
Molecular Weight 184.668 g/mol
Monoisotopic Mass 184.06549 Da
Hazard Statements H315 (Skin irritation), H335 (Respiratory irritation)

To support analytical scientists in reaction monitoring and product verification, Table 2 outlines the predicted Electrospray Ionization Mass Spectrometry (ESI-MS) adduct profile [2].

Table 2: Predicted ESI-MS Adduct Profile
Adduct SpeciesMass-to-Charge Ratio (m/z)Predicted Collision Cross Section (Ų)
[M+H]+ 185.07277135.5
[M+Na]+ 207.05471146.6
[M-H]- 183.05821138.8
[M+NH4]+ 202.09931156.9

Mechanistic Insights: The Blanc Chloromethylation

The synthesis of 3-(Chloromethyl)-2,4,6-trimethylphenol relies on the Blanc chloromethylation of mesitol (2,4,6-trimethylphenol). Because the 2, 4, and 6 positions are blocked by methyl groups, electrophilic aromatic substitution is strictly directed to the meta positions (3 and 5). The hydroxyl group and the methyl groups synergistically donate electron density into the ring, making it highly activated.

Mechanism A Mesitol (2,4,6-Trimethylphenol) B Formaldehyde + HCl (Electrophile Gen) A->B Acetic Acid 0-5 °C C Wheland Intermediate (Resonance Stabilized) B->C H+ Catalysis D 3-(Chloromethyl)- 2,4,6-trimethylphenol C->D Rearomatization & Cl- Attack

Figure 1: Mechanistic workflow of the Blanc chloromethylation of mesitol.

While exhaustive chloromethylation yields the bis-derivative (3,5-bis(chloromethyl)-2,4,6-trimethylphenol) utilized in advanced dynamic epoxy networks [3], strict stoichiometric control restricts the reaction to the mono-substituted product.

Experimental Protocol: Controlled Synthesis Workflow

The following protocol is designed as a self-validating system . Every step includes the underlying causality for the experimental choice and an in-process control to ensure scientific integrity.

Objective: Selective mono-chloromethylation of mesitol.

Step 1: Substrate Solubilization

  • Action: Dissolve 10.0 mmol of mesitol in 15 mL of glacial acetic acid.

  • Causality: Acetic acid acts as a polar protic solvent. It readily solubilizes the highly substituted phenol while stabilizing the incoming carbocation intermediate during the electrophilic attack, promoting a smooth reaction without the need for harsh Lewis acids.

Step 2: Electrophile Generation

  • Action: Add 10.5 mmol of paraformaldehyde to the solution.

  • Causality: Utilizing a strict 1.05 molar equivalent is critical. This slight excess ensures complete conversion of the starting material while preventing over-alkylation to the bis-chloromethylated derivative, which requires higher equivalents and elevated temperatures [3].

Step 3: Acid-Catalyzed Alkylation

  • Action: Cool the reaction vessel to 0–5 °C using an ice bath. Slowly bubble anhydrous HCl gas (or add 15 mL of concentrated aqueous HCl dropwise).

  • Causality: The low temperature suppresses the exothermic formation of diarylmethane (diphenylmethane) byproducts. In highly activated phenols, the newly formed benzyl chloride can rapidly react with unreacted mesitol if thermal energy is not strictly controlled.

Step 4: Reaction Propagation & In-Process Control

  • Action: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is deemed complete when the mesitol spot (higher Rf) is fully consumed and replaced by a single, distinct lower Rf spot corresponding to the mono-chloromethylated product.

Step 5: Quenching & Isolation

  • Action: Pour the mixture into 100 mL of crushed ice water. Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3 until the aqueous phase is neutral (pH ~7).

  • Causality: Immediate neutralization of residual HCl is mandatory. Acidic conditions during solvent evaporation can lead to the hydrolysis or degradation of the labile chloromethyl group.

Step 6: Analytical Verification

  • Action: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Self-Validation: Analyze the crude product via 1H NMR (CDCl3). A successful synthesis is definitively validated by the appearance of a distinct singlet at ~4.6 ppm integrating to exactly 2 protons (-CH2Cl), alongside the preservation of the aromatic proton singlet at the 5-position.

Applications in Advanced Materials & Therapeutics

The primary utility of 3-(Chloromethyl)-2,4,6-trimethylphenol lies in its ability to form dynamic covalent bonds , specifically sterically hindered benzyl ethers.

In the realm of polymer chemistry, derivatives of chloromethylated mesitol are reacted with alcohols to form dynamic benzyl ether linkages. When incorporated into thermosetting polymers (like epoxy resins), these linkages undergo dynamic exchange at elevated temperatures. This imparts vitrimer-like properties to the polymer, allowing otherwise intractable thermosets to be reprocessed, healed, and chemically recycled [3].

Application A 3-(Chloromethyl)-2,4,6-trimethylphenol B Etherification (e.g., with Aliphatic Alcohols) A->B Base Catalyst (e.g., K2CO3) C Dynamic Benzyl Ether Monomer B->C D Epoxy Network Integration C->D Crosslinking E Recyclable / Healable Thermoset D->E Dynamic Exchange at >100 °C

Figure 2: Integration of the compound into dynamic covalent epoxy networks.

In medicinal chemistry, the compound serves as an alkylating agent to append the sterically hindered 2,4,6-trimethylphenol moiety onto pharmacophores. The bulky methyl groups prevent rapid oxidative degradation of the phenol, making it an excellent structural motif for designing long-acting antioxidants and radical scavengers in biological systems.

References

  • PubChemLite (Université du Luxembourg). 99187-90-3 (C10H13ClO) - Predicted Collision Cross Section & Adducts. Retrieved from: [Link]

  • Macromolecules (ACS Publications). Enabling the Recyclability of Epoxy Networks via Dynamic Ether Linkages. Retrieved from: [Link]

Foundational

Solubility of 3-(Chloromethyl)-2,4,6-trimethylphenol in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(Chloromethyl)-2,4,6-trimethylphenol in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-(Chloromethyl)-2,4,6-trimethylphenol in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-(Chloromethyl)-2,4,6-trimethylphenol in various organic solvents. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility and provides a robust, field-proven experimental protocol for its accurate determination. The content is designed to equip researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodologies required to characterize the solubility profile of this compound, a critical parameter for its application in synthesis, formulation, and materials science.

Introduction to 3-(Chloromethyl)-2,4,6-trimethylphenol

3-(Chloromethyl)-2,4,6-trimethylphenol is a substituted phenolic compound with a unique molecular architecture. Its structure, featuring a hydroxyl group, three methyl groups, and a chloromethyl substituent on an aromatic ring, gives it a distinct combination of chemical properties. The trimethylphenol backbone is a common motif in polymer chemistry, particularly in the synthesis of phenolic resins and antioxidants. The addition of the reactive chloromethyl group introduces a site for further functionalization, making it a potentially valuable intermediate in the synthesis of more complex molecules and materials.

Understanding the solubility of this compound is paramount for its practical application. Solubility data informs the choice of solvents for chemical reactions, purification processes like recrystallization, and the formulation of products.[1][2] In drug development, poor solubility can hinder bioavailability and create significant formulation challenges.[3][4] This guide will, therefore, provide the necessary tools to establish a comprehensive solubility profile.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[5][6][7]

Molecular Structure and Physicochemical Properties Analysis

The structure of 3-(Chloromethyl)-2,4,6-trimethylphenol dictates its solubility behavior. Key features include:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a hydrogen bond donor, suggesting favorable interactions with polar protic solvents.[8]

  • Aromatic Ring and Methyl Groups (-CH₃): The benzene ring and the three methyl groups are non-polar (lipophilic), contributing to solubility in less polar solvents.

  • Chloromethyl (-CH₂Cl) Group: This group adds polarity to the molecule due to the electronegativity of the chlorine atom and can act as a weak hydrogen bond acceptor.

This combination of polar and non-polar functionalities makes the molecule somewhat amphiphilic, meaning its solubility will be highly dependent on the specific solvent used.[8]

Anticipated Solubility Profile

Based on the structural analysis, we can anticipate the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents such as lower-chain alcohols (methanol, ethanol) that can engage in hydrogen bonding with the phenolic hydroxyl group.[5][8]

  • Moderate Solubility: Likely in solvents of intermediate polarity like acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can interact with the polar groups but are less effective at solvating the non-polar portions of the molecule compared to highly polar solvents.[8]

  • Low Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene. The energy required to break the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.[5]

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[5][9] This technique involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

This protocol provides a self-validating system for generating accurate and reproducible solubility data.

Materials and Reagents:

  • 3-(Chloromethyl)-2,4,6-trimethylphenol (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Volumetric flasks and pipettes

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Temperature-controlled orbital shaker or incubator

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol Steps:

  • Preparation of Saturated Solution: Add an excess amount of 3-(Chloromethyl)-2,4,6-trimethylphenol to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for an extended period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is achieved.[4][5] To validate equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is confirmed when consecutive measurements yield consistent concentration values.[10]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove all undissolved particles.[4][5] This step is critical to avoid artificially high solubility readings.

  • Quantification of Solute:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of the solute using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[3][4][5]

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[3]

  • Data Reporting: Express the solubility in standard units such as mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result A Add excess solute to a known volume of solvent B Seal vial tightly A->B C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Withdraw supernatant with a syringe D->E F Filter through 0.22µm PTFE syringe filter E->F G Prepare accurate dilution of the filtrate F->G H Analyze concentration via HPLC or UV-Vis G->H I Compare against a calibration curve H->I J Calculate Solubility (mg/mL or mol/L) I->J

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Data Presentation and Interpretation

Quantitative Solubility Data Summary

The experimentally determined solubility data should be organized systematically for clear comparison and analysis.

Solvent ClassificationSolvent NameTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol25
Ethanol25
Polar Aprotic Acetonitrile25
Acetone25
Dimethyl Sulfoxide (DMSO)25
Non-Polar Hexane25
Toluene25
Correlating Solvent Properties with Solubility

The collected data can be interpreted by linking it back to the theoretical principles of intermolecular forces. The following diagram illustrates the expected relationships.

G solute 3-(Chloromethyl)-2,4,6-trimethylphenol H-Bond Donor (-OH) Polar Groups (-OH, -CH₂Cl) Non-Polar Groups (Aromatic Ring, -CH₃) polar_protic Polar Protic (e.g., Ethanol) Strong H-Bonding solute:f0->polar_protic Strong Interaction solute:f1->polar_protic polar_aprotic Polar Aprotic (e.g., DMSO) Dipole-Dipole solute:f1->polar_aprotic Good Interaction non_polar Non-Polar (e.g., Hexane) Van der Waals solute:f2->non_polar Favorable Interaction high High Solubility polar_protic->high polar_aprotic->high low Low Solubility non_polar->low moderate Moderate Solubility

Caption: Relationship between solute properties, solvent class, and expected solubility.

Conclusion

This guide has outlined a comprehensive approach to understanding and determining the solubility of 3-(Chloromethyl)-2,4,6-trimethylphenol. By combining a theoretical assessment based on molecular structure with a rigorous experimental protocol like the shake-flask method, researchers can generate reliable and accurate solubility data. This information is critical for optimizing reaction conditions, developing effective purification strategies, and enabling the formulation of materials and products incorporating this versatile chemical compound.

References

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Exploratory

An In-Depth Technical Guide on the Thermodynamic Stability of 3-(Chloromethyl)-2,4,6-trimethylphenol

Introduction 3-(Chloromethyl)-2,4,6-trimethylphenol is a substituted phenolic compound with significant potential as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Chloromethyl)-2,4,6-trimethylphenol is a substituted phenolic compound with significant potential as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The thermodynamic stability of such intermediates is a cornerstone of process development and drug substance quality, profoundly influencing storage conditions, handling protocols, and reactivity in subsequent synthetic transformations. A comprehensive understanding of the thermal and chemical stability of 3-(Chloromethyl)-2,4,6-trimethylphenol is, therefore, paramount for researchers, scientists, and drug development professionals to ensure the consistency, safety, and efficacy of the final product.

This technical guide presents a detailed examination of the thermodynamic stability of 3-(Chloromethyl)-2,4,6-trimethylphenol. It explores the theoretical underpinnings of its stability, delineates potential degradation pathways, and furnishes detailed experimental protocols for its rigorous assessment. The insights and methodologies contained herein are curated to empower professionals with the critical knowledge required to confidently manage and utilize this compound in their research and development pipelines.

Theoretical Assessment of Molecular Stability

The inherent stability of 3-(Chloromethyl)-2,4,6-trimethylphenol is a direct consequence of the electronic and steric interplay between its key functional groups: the phenolic hydroxyl group, the electron-rich trimethyl-substituted aromatic ring, and the reactive benzylic chloride (chloromethyl) moiety.

  • The Phenolic Moiety: The 2,4,6-trimethylphenol core constitutes an electron-rich aromatic system. The three methyl groups exert a positive inductive effect, donating electron density to the ring. This effect decreases the acidity of the phenolic proton relative to unsubstituted phenol. However, this same electron-rich character renders the ring susceptible to oxidative degradation. Indeed, studies on the parent 2,4,6-trimethylphenol have demonstrated its oxidation to products such as 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde.[1][2]

  • The Chloromethyl Group: The chloromethyl group is classified as a benzylic halide. Such moieties are recognized for their reactivity, particularly in nucleophilic substitution reactions. The carbon-chlorine bond is inherently polarized and susceptible to cleavage, a process that can be facilitated by elevated temperatures or the presence of nucleophiles. A primary degradation pathway to consider is the hydrolysis of the chloromethyl group to a hydroxymethyl group, especially under humid conditions.

Potential Degradation Pathways

A theoretical evaluation of the molecule's structure allows for the postulation of several degradation pathways for 3-(Chloromethyl)-2,4,6-trimethylphenol under various stress conditions. To confirm these predictions and uncover others, a comprehensive forced degradation study is an indispensable component of the stability assessment.[3][4]

  • Hydrolysis: The benzylic chloride is the most probable site for hydrolysis, which would yield 3-(hydroxymethyl)-2,4,6-trimethylphenol and hydrochloric acid. This reaction is anticipated to be accelerated by heat and moisture.

  • Oxidation: The electron-rich phenolic ring is a likely target for oxidation.[3] Exposure to common oxidizing agents could lead to the formation of quinone-type structures, ring-opened products, or oxidation of the benzylic carbon. The known oxidation of 2,4,6-trimethylphenol suggests that oxidation of the methyl groups is also a viable pathway.[1][2]

  • Thermal Degradation: At sufficiently high temperatures, the molecule will undergo decomposition. This could be initiated by the homolytic cleavage of the C-Cl bond, followed by more complex fragmentation of the aromatic ring.

  • Photodegradation: Phenolic compounds frequently exhibit lability upon exposure to light.[5][6] Irradiation, particularly with UV light, can provide the energy to initiate photochemical reactions, resulting in a complex mixture of degradation products.

The following diagram provides a visual summary of the primary anticipated degradation pathways:

G A 3-(Chloromethyl)-2,4,6-trimethylphenol B 3-(Hydroxymethyl)-2,4,6-trimethylphenol A->B  Hydrolysis (Heat, Moisture) C Oxidized Degradants (e.g., Quinones, Ring-Opened Products) A->C  Oxidation (e.g., H₂O₂) D Photodegradation Products A->D Photolysis (UV/Vis Light)

Caption: Predicted degradation pathways for 3-(Chloromethyl)-2,4,6-trimethylphenol.

Experimental Assessment of Thermodynamic Stability

A holistic understanding of the thermodynamic stability of 3-(Chloromethyl)-2,4,6-trimethylphenol is best achieved through a synergistic approach combining thermal analysis techniques with systematic stability studies under stressed conditions.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the thermal properties of a material.[7]

  • Differential Scanning Calorimetry (DSC): DSC quantifies the heat flow associated with thermal transitions in a material as a function of temperature. It is the gold standard for determining the melting point and assessing the purity of crystalline substances. A sharp, well-defined melting endotherm is characteristic of a pure and stable compound.

  • Thermogravimetric Analysis (TGA): TGA provides a quantitative measure of the change in mass of a sample as a function of temperature. This technique is crucial for identifying the onset temperature of thermal decomposition and for quantifying mass loss events associated with degradation.

Table 1: Representative Thermal Analysis Data

ParameterMethodRepresentative ValueInterpretation
Melting Point (Tm)DSC85 - 90 °CEndothermic peak corresponding to the solid-to-liquid phase transition. A narrow melting range is indicative of high purity.
Onset of Decomposition (Tonset)TGA~ 220 °CThe temperature at which the initial, significant mass loss is detected.
Decomposition Temperature (Td)TGA~ 250 °CThe temperature at which the rate of mass loss is maximal, as indicated by the peak of the first derivative (DTG) curve.
Final Residue @ 500 °CTGA< 2%The amount of non-volatile material remaining at the end of the analysis, indicating near-complete decomposition.

Note: The data presented in this table is for illustrative purposes and should be confirmed by experimental analysis of the specific compound.

Forced Degradation Studies

Forced degradation studies, or stress testing, are a regulatory requirement and a critical tool for elucidating potential degradation products and for the development of stability-indicating analytical methods.[8][9]

Table 2: Representative Forced Degradation Study Results

Stress ConditionConditionsObservationPotential Degradant
Acid Hydrolysis0.1 N HCl at 60 °C for 24hSignificant degradation observed.3-(Hydroxymethyl)-2,4,6-trimethylphenol
Base Hydrolysis0.1 N NaOH at 60 °C for 8hRapid and extensive degradation.3-(Hydroxymethyl)-2,4,6-trimethylphenol and other base-catalyzed products.
Oxidation3% H₂O₂ at RT for 24hModerate degradation with the formation of multiple minor products.Oxidized aromatic ring products.
Thermal105 °C for 48hMinor degradation detected.Thermally induced fragmentation products.
PhotolyticICH-compliant light exposureNoticeable formation of degradation products.A complex mixture of photodegradation products.

Note: The results in this table are representative and intended to illustrate expected outcomes. Experimental verification is essential.

Experimental Protocols

The subsequent protocols provide a robust framework for the experimental evaluation of the thermodynamic stability of 3-(Chloromethyl)-2,4,6-trimethylphenol.

Synthesis of 3-(Chloromethyl)-2,4,6-trimethylphenol (Illustrative)

A plausible and efficient synthetic route is the direct chloromethylation of 2,4,6-trimethylphenol.[10]

Protocol:

  • In a suitable reaction vessel, dissolve 2,4,6-trimethylphenol in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Add paraformaldehyde to the solution and stir to form a homogeneous suspension.

  • While maintaining the reaction temperature, introduce a stream of hydrogen chloride gas to saturate the mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until completion.

  • Upon completion, quench the reaction and isolate the crude product by extraction into an appropriate organic solvent.

  • Purify the isolated product by recrystallization or column chromatography to obtain 3-(Chloromethyl)-2,4,6-trimethylphenol of high purity.

Potential process-related impurities may include unreacted 2,4,6-trimethylphenol, the isomeric 3,5-bis(chloromethyl)-2,4,6-trimethylphenol, and various polymeric byproducts.

Thermogravimetric Analysis (TGA) Protocol

Objective: To quantitatively determine the thermal decomposition profile of the compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the test sample into a tared TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with high-purity nitrogen at a constant flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Increase the temperature from 30 °C to 500 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Analyze the resultant TGA curve (mass % vs. temperature) and its first derivative (DTG) to ascertain the onset and peak temperatures of decomposition.[11][12]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and identify other endothermic or exothermic transitions.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as the reference.

  • Atmosphere: Maintain a nitrogen purge over the sample and reference pans at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Determine the peak temperature of the melting endotherm from the resulting heat flow versus temperature curve.[7]

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

Objective: To establish the purity of 3-(Chloromethyl)-2,4,6-trimethylphenol and to quantify its degradation products in stressed samples.[13][14]

Methodology:

  • Instrument: A high-performance liquid chromatography system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An optimized gradient or isocratic mixture of acetonitrile and water, with 0.1% formic acid added to the aqueous component to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at a wavelength determined to be optimal from the UV spectrum of the analyte (e.g., 275 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately prepare solutions of the test samples in the mobile phase to a final concentration of approximately 1 mg/mL. Filter all solutions through a 0.45 µm syringe filter prior to injection.

The following diagram outlines a standard workflow for conducting a forced degradation study:

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis F HPLC Analysis (Purity & Degradants) A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G LC-MS Analysis (Degradant Identification) F->G I Data Interpretation & Degradation Pathway Elucidation G->I H 3-(Chloromethyl)-2,4,6- trimethylphenol Sample H->A H->B H->C H->D H->E

Caption: A typical workflow for a forced degradation study of 3-(Chloromethyl)-2,4,6-trimethylphenol.

Conclusion

The thermodynamic stability of 3-(Chloromethyl)-2,4,6-trimethylphenol is a complex property dictated by the inherent chemical reactivity of its phenolic and benzylic chloride functionalities. A thorough stability assessment, grounded in theoretical predictions and confirmed through rigorous experimentation, is essential. The integration of thermal analysis techniques (DSC and TGA) with comprehensive forced degradation studies provides the necessary data to fully characterize the stability profile of this molecule. The protocols and expert insights detailed in this guide offer a robust framework for researchers and drug development professionals to systematically evaluate and manage the stability of this key chemical intermediate, thereby upholding the principles of quality and safety in their scientific endeavors.

References

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  • Photocatalytic Degradation of Phenol with Ultrasonic Mist and Sunlight. Chemical Engineering Transactions. (2023). Available at: [Link]

  • Photocatalytic Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects. IntechOpen. (2017). Available at: [Link]

  • Kinetics of Simultaneous Photocatalytic Degradation of Phenolic Compounds and Reduction of Metal Ions with Nano-TiO2. Environmental Science & Technology. (2007). Available at: [Link]

  • Oxidative dearomatizations of 2,4,6‐trimethylphenol (1 a): a) Previous synthesis of cyclodimer 3 a using oxaziridines or hypervalent iodine reagents. b) Previous synthesis of para‐quinol 4 a using Oxone in CH3CN. c) This work: synthesis of epoxy ortho‐quinol 5 a using Oxone in acetone. ResearchGate. Available at: [Link]

  • Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes. New Journal of Chemistry. (2006). Available at: [Link]

  • Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. MDPI. (2020). Available at: [Link]

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  • Ether, chloromethyl methyl. Organic Syntheses Procedure. Available at: [Link]

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Foundational

Reactivity profile of chloromethyl group in trimethylphenol derivatives

An In-depth Technical Guide to the Reactivity Profile of the Chloromethyl Group in Trimethylphenol Derivatives Introduction: The Versatile Role of Chloromethylated Trimethylphenols Chloromethylated trimethylphenols are a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity Profile of the Chloromethyl Group in Trimethylphenol Derivatives

Introduction: The Versatile Role of Chloromethylated Trimethylphenols

Chloromethylated trimethylphenols are a class of chemical intermediates that hold significant value in synthetic chemistry, polymer science, and drug development. The core structure, featuring a highly activated phenolic ring substituted with three methyl groups and a reactive chloromethyl moiety, provides a unique combination of steric and electronic properties. The hydroxyl group and methyl substituents are strong activating groups, making the aromatic ring exceptionally electron-rich and influencing the reactivity of the appended chloromethyl group.[1] This guide, intended for researchers and development scientists, offers a deep dive into the synthesis, reactivity profile, and synthetic utility of these compounds, grounding mechanistic discussions in practical, field-proven insights.

The chloromethyl group (–CH₂Cl) serves as a versatile synthetic handle, readily converted into a wide array of other functional groups such as hydroxymethyl, cyanomethyl, formyl, and amino-methyl derivatives.[2] This versatility makes chloromethylated trimethylphenols valuable building blocks for constructing more complex molecular architectures, from specialty polymers to biologically active compounds.[2][3]

Part 1: Synthesis via Electrophilic Aromatic Substitution: The Chloromethylation of Trimethylphenols

The introduction of a chloromethyl group onto an aromatic ring is typically achieved through an electrophilic aromatic substitution (EAS) reaction.[4][5] For highly activated substrates like trimethylphenols, the Blanc-Quelet reaction is the most relevant method.[6][7][8]

Mechanism of the Blanc-Quelet Reaction

The reaction proceeds by treating the trimethylphenol with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride, under the catalysis of a Lewis acid such as zinc chloride (ZnCl₂).[2][7]

The mechanism involves several key steps:

  • Formation of the Electrophile : The Lewis acid catalyst (ZnCl₂) coordinates with the oxygen atom of formaldehyde, increasing the electrophilicity of the carbonyl carbon.[8][9] This complex then reacts with HCl to generate a highly reactive electrophile, which can be represented as a chloromethyl cation (⁺CH₂Cl) or a related species.[7][10]

  • Nucleophilic Attack : The electron-rich trimethylphenol ring acts as a nucleophile, attacking the electrophilic carbon of the activated formaldehyde species.[4][11] This step forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[11]

  • Rearomatization : A base (such as Cl⁻) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding a hydroxymethyl intermediate.[11]

  • Conversion to Chloride : The resulting benzyl alcohol derivative is rapidly converted to the final chloromethyl product in the presence of excess HCl and the Lewis acid catalyst.[7]

G Electrophile Electrophile Arenium Arenium Hydroxymethyl Hydroxymethyl Hydroxymethyl_ref Hydroxymethyl_ref

Regioselectivity and Steric Considerations

The directing effects of the hydroxyl and methyl groups are paramount in determining the position of chloromethylation. All are ortho, para-directing activators.[11]

  • In 2,4,6-trimethylphenol (mesitol) , the ortho and para positions relative to the hydroxyl group are blocked by methyl groups.[12] This forces electrophilic attack to occur at the C3 or C5 positions (meta to the hydroxyl group), a typically disfavored outcome that proceeds due to the high activation of the ring.[13]

  • In other trimethylphenol isomers, substitution will occur at the most accessible and electronically favored vacant position. For example, in 2,3,5-trimethylphenol, the C4 and C6 positions are the most likely sites of attack.

Part 2: Reactivity Profile of the Chloromethyl Group

The chloromethyl group attached to a trimethylphenol ring is essentially a primary benzylic halide. Its reactivity is significantly enhanced compared to a simple primary alkyl chloride due to the proximity of the aromatic ring, which can stabilize transition states and intermediates through resonance.[14] These reactions primarily proceed via nucleophilic substitution (Sₙ1 and Sₙ2 mechanisms).

Mechanistic Duality: Sₙ1 vs. Sₙ2 Pathways

The operative mechanism for nucleophilic substitution is a delicate balance of factors, including the nucleophile, solvent, and steric environment.[14]

  • Sₙ1 Pathway : This pathway involves a two-step process initiated by the departure of the chloride leaving group to form a resonance-stabilized benzylic carbocation. The powerful electron-donating effects of the hydroxyl and three methyl groups strongly stabilize this carbocation, making the Sₙ1 mechanism highly plausible, especially in polar protic solvents with weak nucleophiles.[14]

  • Sₙ2 Pathway : This pathway is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon, displacing the chloride ion. This is favored by strong nucleophiles in polar aprotic solvents. However, steric hindrance from adjacent methyl groups (i.e., at the C2 and C6 positions) can significantly impede the required backside attack, slowing or preventing the Sₙ2 reaction.[15][16]

// Invisible edges for layout Start -> Carbocation [style=invis]; Start -> TS_SN2 [style=invis];

// Annotations node [shape=plaintext, fontsize=9, fontcolor="#5F6368"]; SN1_Factors [label="Favored by:\n- Weak nucleophiles\n- Polar protic solvents\n- Strong electronic stabilization"]; SN2_Factors [label="Favored by:\n- Strong nucleophiles\n- Polar aprotic solvents\n- Low steric hindrance"];

Carbocation -> SN1_Factors [style=dashed, arrowhead=none, color="#5F6368"]; TS_SN2 -> SN2_Factors [style=dashed, arrowhead=none, color="#5F6368"]; } DOT Caption: Competing Sₙ1 and Sₙ2 pathways for nucleophilic substitution.

Factors Influencing Reactivity
FactorInfluence on Reactivity & Mechanistic PreferenceRationale
Electronic Effects Increases overall reactivity, favors Sₙ1. The hydroxyl and three methyl groups are electron-donating. They activate the ring and, more importantly, stabilize the positive charge of the benzylic carbocation intermediate through resonance and inductive effects, lowering the activation energy for the Sₙ1 pathway.[14]
Steric Hindrance Decreases Sₙ2 reactivity. Methyl groups ortho to the chloromethyl group block the trajectory for backside attack by a nucleophile, which is required for the Sₙ2 mechanism. This steric hindrance makes the Sₙ1 pathway more competitive, even with stronger nucleophiles.[15][16]
Nucleophile Strength Strong nucleophiles favor Sₙ2; weak nucleophiles favor Sₙ1. Strong nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) can force a concerted displacement before the C-Cl bond ionizes. Weak nucleophiles (e.g., H₂O, ROH) are not aggressive enough for a direct attack and will typically wait for the formation of the carbocation.[14]
Solvent Polarity Polar protic solvents favor Sₙ1; polar aprotic solvents favor Sₙ2. Polar protic solvents (e.g., ethanol, water) excel at solvating both the departing chloride anion and the carbocation intermediate, stabilizing the Sₙ1 transition state. Polar aprotic solvents (e.g., DMF, DMSO) solvate cations well but leave anions relatively "bare," increasing nucleophilicity and favoring the Sₙ2 pathway.[17]

Part 3: Key Synthetic Transformations & Protocols

The chloromethyl group is a gateway to numerous other functionalities. Below are key transformations with generalized protocols that serve as self-validating systems.

Protocol: Nucleophilic Substitution with Sodium Azide (Azidation)

This reaction provides a straightforward route to benzyl azides, which are valuable precursors for amines (via reduction) or triazoles (via click chemistry).[14]

Causality : The choice of DMF as a solvent is critical; as a polar aprotic solvent, it enhances the nucleophilicity of the azide ion, favoring an Sₙ2-type mechanism.[14] Room temperature is often sufficient due to the activated nature of the benzylic halide.

  • Step 1: Reagent Preparation & Setup

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the chloromethylated trimethylphenol derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.5 M.

    • Scientist's Note: Ensure the DMF is anhydrous to prevent the formation of hydroxymethyl byproducts.

  • Step 2: Reaction Execution

    • To the stirred solution, add sodium azide (NaN₃, 1.2–1.5 eq) portion-wise. A slight exotherm may be observed.

    • Stir the reaction mixture at room temperature (20–25 °C).

  • Step 3: Reaction Monitoring (Self-Validation)

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

    • The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates reaction completion (usually 4–12 hours).

  • Step 4: Work-up and Purification

    • Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure azidomethyl trimethylphenol derivative.

Protocol: Conversion to an Aldehyde (Sommelet Reaction)

The Sommelet reaction provides a method to convert the chloromethyl group into a formyl (aldehyde) group using hexamine.

  • Step 1: Formation of the Hexaminium Salt

    • Dissolve the chloromethylated trimethylphenol (1.0 eq) in chloroform or acetic acid.

    • Add hexamine (urotropine, 1.1 eq) and heat the mixture to reflux for 2-4 hours.

    • The quaternary ammonium salt will precipitate. Cool the mixture and collect the salt by filtration.

  • Step 2: Hydrolysis to the Aldehyde

    • Suspend the isolated hexaminium salt in a mixture of water and acetic acid (e.g., 50% aqueous acetic acid).

    • Heat the mixture to reflux for 1-2 hours.

    • Scientist's Note: The hydrolysis step breaks down the complex to release the aldehyde, ammonia, and formaldehyde.

  • Step 3: Isolation and Purification

    • Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

    • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude aldehyde, which can be purified by crystallization or chromatography.

// Define nodes Start [label="Chloromethylated\nTrimethylphenol", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; Setup [label="1. Dissolve in\nAnhydrous Solvent (e.g., DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; React [label="2. Add Nucleophile\n(e.g., NaN₃, KCN)", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitor [label="3. Monitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="4. Aqueous Work-up\n& Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="5. Purify by\nChromatography/Crystallization", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Define edges Start -> Setup [color="#4285F4"]; Setup -> React [color="#4285F4"]; React -> Monitor [color="#4285F4"]; Monitor -> Workup [color="#4285F4", label="If complete"]; Monitor -> React [color="#EA4335", label="If incomplete", style=dashed]; Workup -> Purify [color="#4285F4"]; Purify -> Product [color="#4285F4"]; } DOT Caption: General experimental workflow for nucleophilic substitution reactions.

Conclusion

The chloromethyl group on a trimethylphenol core is a highly reactive and synthetically valuable functional group. Its reactivity is governed by a nuanced interplay of strong electronic activation from the phenol ring and potential steric hindrance from ortho-methyl groups. This duality allows chemists to steer reactions towards Sₙ1 or Sₙ2 pathways by carefully selecting nucleophiles, solvents, and reaction conditions. A thorough understanding of these principles, as outlined in this guide, is essential for professionals in drug development and materials science to effectively harness the synthetic potential of these versatile intermediates.

References

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  • Reactions of Phenols. (2024, January 10). Chemistry Steps.
  • The preparation of some methyl‐substituted phenols and phenol alcohols. (2025, August 6). ResearchGate.
  • Blanc chloromethylation. (n.d.). Wikipedia.
  • Blanc Reaction. (n.d.). Organic Chemistry Portal.
  • Ch24: Electrophilic Arom. Subs. of phenols. (n.d.). University of Calgary.
  • Electrophilic Aromatic Substitution. (2025, January 2). LabXchange.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2017, July 11). Master Organic Chemistry.
  • An In-depth Technical Guide to the Reactivity of Chloromethyl Groups on the Biphenyl Core. (2025). Benchchem.
  • Steric Effects. (n.d.). Scribd.
  • Application Notes and Protocols: 2,4,6-Trimethylphenol as a Chain Terminator in Polymerization Reactions. (2025). Benchchem.
  • Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. (n.d.). PMC - NIH.
  • Problem 48 When certain aromatic compounds ... [FREE SOLUTION]. (n.d.). Vaia.

Sources

Exploratory

pKa Values and Acidity of 3-(Chloromethyl)-2,4,6-trimethylphenol: A Mechanistic and Experimental Guide

Executive Summary Understanding the acid-base chemistry of sterically hindered, functionalized phenols is a critical prerequisite for rational drug design and advanced synthetic methodology. 3-(Chloromethyl)-2,4,6-trimet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid-base chemistry of sterically hindered, functionalized phenols is a critical prerequisite for rational drug design and advanced synthetic methodology. 3-(Chloromethyl)-2,4,6-trimethylphenol (CAS: 99187-90-3) presents a unique physicochemical profile governed by competing electronic effects: the electron-donating properties of a mesityl core and the electron-withdrawing nature of a meta-substituted chloromethyl group.

As a highly lipophilic and sterically congested molecule, determining its exact aqueous pKa requires moving beyond standard aqueous titrations. This whitepaper provides an in-depth mechanistic analysis of its acidity, summarizes predicted quantitative data, and outlines a self-validating experimental protocol—the Yasuda-Shedlovsky extrapolation—for rigorous pKa determination in drug development settings.

Mechanistic Causality of Acidity

The acidity of any phenolic compound is fundamentally dictated by the thermodynamic stability of its conjugate base, the phenoxide anion. To understand the pKa of 3-(Chloromethyl)-2,4,6-trimethylphenol, we must deconstruct the specific electronic contributions of its substituents.

  • The Parent Scaffold (Phenol): Unsubstituted phenol has a well-characterized pKa of approximately 9.95.

  • The Mesityl Effect (+I, +M): The addition of three methyl groups at the ortho (2,6) and para (4) positions creates 2,4,6-trimethylphenol (mesitol). Methyl groups are electron-donating via inductive (+I) and hyperconjugative (+M) effects. By pushing electron density into the aromatic ring, they destabilize the negatively charged phenoxide anion. This thermodynamic destabilization significantly decreases acidity, raising the pKa to 10.88[1].

  • The Chloromethyl Effect (-I): The introduction of a chloromethyl group (–CH₂Cl) at the meta (3) position introduces a competing force. Because it is at the meta position, resonance effects are negligible. However, the highly electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (–I) through the sigma bond framework. This –I effect pulls electron density away from the ring, partially dispersing the negative charge of the phenoxide anion. This stabilization increases the compound's acidity relative to mesitol, lowering the predicted pKa to approximately 10.60.

StructuralEffects Phenol Phenol pKa: ~9.95 Mesitol 2,4,6-Trimethylphenol pKa: 10.88 (+I, +M Effects) Phenol->Mesitol Addition of 3 Methyl Groups (Destabilizes Phenoxide) Target 3-(Chloromethyl)-2,4,6-trimethylphenol pKa: ~10.6 (Predicted) (-I Effect of CH2Cl) Mesitol->Target Addition of 3-Chloromethyl (Stabilizes Phenoxide via -I)

Caption: Electronic effects of substituents on the thermodynamic stability and pKa of phenol derivatives.

Quantitative Physicochemical Data Summary

The table below synthesizes the structural evolution of the molecule and its corresponding impact on the acid dissociation constant.

CompoundSubstituent Electronic EffectsExperimental / Predicted pKa
Phenol None (Baseline)9.95
2,4,6-Trimethylphenol +I, +M (Strongly Destabilizing)10.88[1]
3-(Chloromethyl)-2,4,6-trimethylphenol +I, +M (Methyls) & –I (Chloromethyl)~10.60 (Predicted)

Experimental Workflow: Yasuda-Shedlovsky Extrapolation

Because 3-(Chloromethyl)-2,4,6-trimethylphenol is highly lipophilic, standard aqueous potentiometric titration will fail due to analyte precipitation or micelle formation. To achieve high-fidelity data, a cosolvent spectrophotometric approach utilizing the Yasuda-Shedlovsky extrapolation is required[2],[3].

Why this is a self-validating system: By measuring the apparent pKa ( psKa​ ) across multiple, distinct cosolvent ratios, the system internally validates the linearity of the dielectric response. If the compound aggregates or precipitates at a specific concentration, the extrapolation plot will deviate from linearity, immediately flagging an experimental artifact.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve 3-(Chloromethyl)-2,4,6-trimethylphenol in 100% anhydrous methanol to create a 10 mM stock solution.

  • Buffer System Setup: Prepare a universal buffer system (e.g., Britton-Robinson) adjusted to a constant ionic strength ( I=0.15 M with KCl). Constant ionic strength is critical to prevent activity coefficient fluctuations during the titration.

  • Cosolvent Mixture Preparation: Prepare three distinct titration mixtures containing 30%, 40%, and 50% methanol by weight, maintaining a constant analyte concentration of ~50 µM[3].

  • Spectrophotometric Titration: For each cosolvent ratio, titrate the solution from pH 7.0 to 12.0 using standardized 0.1 M KOH. Record the UV-Vis absorption spectra (250–350 nm) at intervals of 0.2 pH units. Monitor the bathochromic shift corresponding to the formation of the phenoxide anion.

  • Data Transformation & Extrapolation:

    • Extract the apparent pKa ( psKa​ ) for each methanol fraction using multi-wavelength linear regression.

    • Calculate the dielectric constant ( ϵ ) and the molar water concentration ( log[H2​O] ) for each mixture.

    • Plot (psKa​+log[H2​O]) versus (1/ϵ) .

    • Perform a linear regression. The y-intercept at the 1/ϵ value of pure water ( ϵ≈78.3 at 25°C) yields the true, internally verified aqueous pKa[2].

YS_Workflow Step1 1. Prepare Stock Solution Dissolve analyte in 100% Methanol Step2 2. Cosolvent Titration Measure apparent pKa (psKa) at 30%, 40%, 50% MeOH Step1->Step2 Step3 3. Data Transformation Calculate psKa + log[H2O] and 1/ε for each fraction Step2->Step3 Step4 4. Yasuda-Shedlovsky Plot Linear regression of (psKa + log[H2O]) vs (1/ε) Step3->Step4 Step5 5. Extrapolation Determine intercept at 1/ε of pure water for aqueous pKa Step4->Step5

Caption: Workflow for determining the aqueous pKa of lipophilic phenols using Yasuda-Shedlovsky extrapolation.

Implications for Synthetic and Medicinal Chemistry

Understanding the exact pKa (~10.60) of 3-(Chloromethyl)-2,4,6-trimethylphenol is vital for controlling chemoselectivity in downstream drug synthesis.

The molecule contains two reactive sites: the weakly acidic phenolic hydroxyl group and the electrophilic chloromethyl group. If a synthetic protocol requires nucleophilic substitution ( SN​2 ) at the chloromethyl carbon without oligomerizing the molecule (via phenoxide attack), the choice of base is critical. A base must be selected that is strong enough to neutralize generated HCl, but weak enough (conjugate acid pKa < 9.5) to avoid deprotonating the sterically hindered phenol. By utilizing the precise pKa derived from the Yasuda-Shedlovsky method, chemists can rationally select bases (e.g., mildly basic carbonates or specific amine bases) that maintain the phenol in its protonated, non-nucleophilic state.

References

  • PubChem. "2,4,6-Trimethylphenol." National Center for Biotechnology Information. URL:[Link]

  • Avdeef, A., et al. "pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures." Journal of Pharmaceutical and Biomedical Analysis, 1999. URL:[Link]

  • Bergazin, T. D., et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." Journal of Computer-Aided Molecular Design, 2021. URL:[Link]

Sources

Foundational

Electronic properties of 2,4,6-trimethylphenol derivatives

An In-depth Technical Guide to the Electronic Properties of 2,4,6-Trimethylphenol Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Phenols Phenolic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of 2,4,6-Trimethylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Phenols

Phenolic compounds are a cornerstone of medicinal chemistry and drug development, largely due to their unique electronic properties. Among these, 2,4,6-trimethylphenol and its derivatives represent a class of molecules with significant potential.[1][2] Characterized by a hydroxyl group attached to a benzene ring substituted with three methyl groups at the ortho and para positions, these compounds are recognized for their potent antioxidant capabilities.[1][3] The strategic placement of electron-donating methyl groups profoundly influences the electronic environment of the phenolic hydroxyl group, enhancing its ability to participate in redox reactions and scavenge harmful free radicals.[3] This guide provides an in-depth exploration of the electronic properties of these derivatives, the causality behind experimental choices for their characterization, and their applications in therapeutic development. It serves as a foundational resource for professionals seeking to leverage the unique chemistry of these compounds.

Fundamental Electronic Properties and Antioxidant Mechanisms

The therapeutic potential of 2,4,6-trimethylphenol derivatives is intrinsically linked to their molecular structure. The phenolic hydroxyl (-OH) group is the primary site of antioxidant activity. The three methyl (-CH₃) groups are strong electron-donating groups, which increase the electron density on the aromatic ring through an inductive effect and hyperconjugation. This enrichment of electron density makes the hydroxyl proton more easily abstractable and stabilizes the resulting phenoxyl radical, enhancing the compound's antioxidant capacity.[3]

These derivatives primarily exert their antioxidant effects through two main pathways:

  • Hydrogen Atom Transfer (HAT): The phenol donates its hydroxyl hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization across the aromatic ring, a stability that is further enhanced by the electron-donating methyl groups.[3]

  • Single Electron Transfer (SET): The phenol donates an electron to a free radical, forming a phenol radical cation, which can then deprotonate. The feasibility of this pathway is influenced by the compound's ionization potential, which is lowered by the electron-donating substituents.[3]

G cluster_0 Antioxidant Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) phenol 2,4,6-Trimethylphenol (Ar-OH) phenoxyl_rad Phenoxyl Radical (Ar-O•) phenol->phenoxyl_rad H• donation phenol_cation Phenol Radical Cation (Ar-OH•+) phenol->phenol_cation e⁻ donation radical Free Radical (R•) neutralized_mol Neutralized Molecule (RH) radical->neutralized_mol H• acceptance radical_anion Radical Anion (R⁻) radical->radical_anion e⁻ acceptance phenol_cation->phenoxyl_rad -H⁺

Caption: Primary antioxidant mechanisms of phenolic compounds.

Experimental Characterization of Electronic Properties

To quantify the antioxidant potential and understand the electronic behavior of 2,4,6-trimethylphenol derivatives, a multi-faceted experimental approach is required. This typically involves a combination of electrochemical, chemical, and cell-based assays.

Electrochemical Evaluation: Cyclic Voltammetry (CV)

Principle & Causality: Cyclic voltammetry is a powerful technique for probing the redox properties of a molecule.[4] It measures the current that develops in an electrochemical cell as the voltage is varied. For phenolic compounds, CV can determine the oxidation potential, which is the potential at which the compound loses an electron. A lower oxidation potential generally correlates with stronger antioxidant activity, as it indicates the compound is more easily oxidized and can more readily donate an electron or hydrogen atom to a radical.[4][5] The choice of a glassy carbon electrode is common for analyzing phenols as it provides a wide potential window and is relatively inert, minimizing electrode fouling that can occur with other materials like platinum.[6][7]

Experimental Protocol: Cyclic Voltammetry

  • Preparation of Solutions:

    • Prepare a stock solution (e.g., 10 mM) of the 2,4,6-trimethylphenol derivative in a suitable solvent such as a model wine solution (12% ethanol, 0.033 M tartaric acid, pH 3.6) or methanol.[4]

    • Prepare a supporting electrolyte solution (e.g., 0.1 M HCl or another appropriate buffer) to ensure conductivity.[7]

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[4][7]

    • Add the supporting electrolyte to the cell.

  • Data Acquisition:

    • Run a blank scan with only the supporting electrolyte to establish the background current.

    • Add a known concentration of the test compound to the cell.

    • Perform the voltammetric scan, typically sweeping the potential from a starting value (e.g., 0.0 V) to a final value (e.g., +1.0 V) and back at a set scan rate (e.g., 100 mV/s).[5]

  • Data Analysis:

    • Identify the anodic peak potential (Epa) from the resulting voltammogram. This peak represents the oxidation of the phenolic compound.[5]

    • Compare the Epa values of different derivatives. A lower Epa indicates a greater propensity for oxidation and potentially higher antioxidant activity.[5]

CV_Workflow prep Prepare Solutions (Analyte & Electrolyte) setup Assemble 3-Electrode Cell (Working, Counter, Reference) prep->setup blank Run Blank Scan (Electrolyte Only) setup->blank sample Add Analyte & Run Sample Scan blank->sample analyze Analyze Voltammogram (Identify Anodic Peak, Epa) sample->analyze compare Compare Epa Values (Lower Epa = Higher Activity) analyze->compare

Caption: Workflow for Cyclic Voltammetry analysis.

Chemical Assay: DPPH Radical Scavenging

Principle & Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen for radical scavenging activity.[8] DPPH is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[8] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H, which is pale yellow. The decrease in absorbance at 517 nm is directly proportional to the amount of radical scavenged.[8] The reaction is typically performed in the dark to prevent photodegradation of the DPPH radical.[9]

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 80 µg/mL). Store in an amber bottle to protect from light.[9]

    • Prepare a series of dilutions of the 2,4,6-trimethylphenol derivative in methanol.

    • Prepare a standard antioxidant solution (e.g., Trolox, Gallic Acid, or Ascorbic Acid) for comparison.[9][10][11]

  • Assay Procedure (96-well plate format):

    • To separate wells, add 20 µL of each sample dilution, the standard dilutions, and methanol (as a blank control).[9]

    • Add 180 µL of the DPPH solution to all wells.[9]

    • Mix gently and incubate the plate at room temperature in the dark for 30 minutes.[9]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) via linear regression. A lower IC₅₀ value signifies greater antioxidant capacity.[9]

DPPH_Workflow prep Prepare Solutions (DPPH, Samples, Standard) plate Pipette into 96-well Plate (20µL Samples/Controls) prep->plate add_dpph Add DPPH Solution (180µL to each well) plate->add_dpph incubate Incubate 30 min in the Dark add_dpph->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Inhibition & Determine IC₅₀ Value read->calculate result Lower IC₅₀ = Higher Activity calculate->result

Caption: Workflow for the DPPH radical scavenging assay.

Cell-Based Evaluation: Cellular Antioxidant Activity (CAA) Assay

Principle & Causality: While chemical assays are useful for screening, they do not account for biological factors like cell uptake, metabolism, and localization.[12][13] The CAA assay provides a more biologically relevant measure of antioxidant activity.[12] The assay uses a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH within the cell.[14] A free radical generator, such as AAPH or ABAP, is then introduced, which induces oxidative stress and converts DCFH to the highly fluorescent dichlorofluorescein (DCF).[12][13] An effective antioxidant will enter the cell and quench these radicals, thus inhibiting the formation of DCF. The antioxidant capacity is inversely correlated with the fluorescence intensity.[13][15]

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate and culture until they reach confluence.[16]

  • Cell Treatment:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Pre-incubate the cells with various concentrations of the test compound or a standard (like quercetin) along with the DCFH-DA probe (e.g., 25 µM) for a set time (e.g., 1 hour).[12]

  • Induction of Oxidative Stress:

    • Wash the cells again to remove the extracellular compound and probe.

    • Add a free radical initiator like ABAP (e.g., 600 µM) to the wells to induce oxidative stress.[12]

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission (e.g., at 535 nm) with excitation at 485 nm every 5 minutes for 1 hour.[13]

  • Data Analysis:

    • Calculate the area under the curve from the fluorescence kinetics plot.

    • Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results are often expressed as quercetin equivalents (QE) to standardize the data.[12]

CAA_Workflow seed Seed HepG2 Cells in 96-well Plate treat Treat Cells with Compound & DCFH-DA Probe seed->treat wash Wash Cells to Remove Extracellular Material treat->wash induce Induce Oxidative Stress (Add ABAP/AAPH) wash->induce measure Measure Fluorescence Kinetics (e.g., 1 hour) induce->measure analyze Calculate Area Under Curve & Determine CAA Value measure->analyze result Higher CAA Value = Higher Activity analyze->result

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Physicochemical Data and Technique Summary

Quantitative data provides a clear basis for comparing derivatives and understanding their properties.

Table 1: Physicochemical Properties of 2,4,6-Trimethylphenol

PropertyValueSource
Molecular Formula C₉H₁₂O[17]
Molecular Weight 136.19 g/mol [17]
Appearance Pale red-brown crystalline powder[18]
Melting Point 70-72 °C[19]
Boiling Point 220 °C[18]
Solubility Sparingly soluble in water; very soluble in ethanol and ether[20]

Table 2: Comparison of Antioxidant Characterization Techniques

TechniquePrincipleKey OutputBiological Relevance
Cyclic Voltammetry Measures redox potentialAnodic Peak Potential (Epa)Low (in vitro electrochemistry)
DPPH Assay Measures radical scavengingIC₅₀ ValueLow (chemical reaction)
CAA Assay Measures intracellular ROS inhibitionCAA Value (e.g., Quercetin Equivalents)High (live cell model)

Applications in Drug Development and Beyond

The electronic properties of 2,4,6-trimethylphenol derivatives make them valuable in several fields:

  • Antioxidants and Stabilizers: They are used as antioxidants in industrial applications, such as stabilizing plastics and polymers against degradation.[1]

  • Anti-inflammatory Agents: Research suggests a correlation between the antioxidant activity of phenolic compounds and their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[21] The 2,4,6-trimethylphenol structure has been shown to bind within the active site channel of human COX-2, potentially blocking the entry of fatty acid substrates.[21]

  • Synthesis Intermediates: 2,4,6-trimethylphenol is a crucial intermediate in the synthesis of other high-value molecules. Notably, it is a precursor to trimethylhydroquinone, a key starting material for the industrial synthesis of Vitamin E (tocopherol).[22]

  • Polymer Chemistry: It can act as a chain terminator in polymerization reactions, allowing for the control of polymer molecular weight.[23]

Conclusion

2,4,6-Trimethylphenol and its derivatives are a versatile class of compounds whose value is rooted in their fundamental electronic properties. The strategic arrangement of electron-donating methyl groups enhances the antioxidant capacity of the phenolic core, enabling potent free radical scavenging. A comprehensive evaluation using a combination of electrochemical (Cyclic Voltammetry), chemical (DPPH), and biologically relevant (CAA) assays is essential for fully characterizing their potential. The insights gained from these methodologies provide a solid foundation for researchers and drug development professionals to design and utilize these molecules as effective antioxidants, anti-inflammatory agents, and critical chemical intermediates.

References

  • Wolfe, K. L., Kang, X., He, X., Dong, M., Zhang, S., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907). Available at: [Link]

  • Siasos, G., Tousoulis, D., & Stefanadis, C. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules, 26(12), 3547). Available at: [Link]

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Applied Sciences, 11(16), 7477). Available at: [Link]

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Assay Kit. Available at: [Link]

  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Available at: [Link]

  • Kilmartin, P. A., Zou, H., & Waterhouse, A. L. (2001). A Cyclic Voltammetry Method Suitable for Characterizing Antioxidant Properties of Wine and Wine Phenolics. Journal of Agricultural and Food Chemistry, 49(4), 1957–1965). Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Available at: [Link]

  • ResearchGate. (n.d.). Cyclic voltammetry of phenol. Available at: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available at: [Link]

  • MDPI. (2023). Pulsed and Cyclic Voltammetric Studies of Phenols and Naphthols in Dimethylformamide in Presence of Sodium 4-Vinylbenzenesulfonate. Molecules, 28(9), 3724). Available at: [Link]

  • MDPI. (2024). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. Foods, 13(6), 896). Available at: [Link]

  • Bio-protocol. (2021). DPPH Assay. Bio-protocol, 11(18), e4156). Available at: [Link]

  • PubMed. (2001). Analysis of phenol in an over-the-counter sore throat spray by cyclic voltammetry. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 843-851). Available at: [Link]

  • Google Patents. (1976). Process for the preparation of 2,4,6-trimethylphenol. (U.S. Patent No. 3,968,172).
  • PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylphenol. Available at: [Link]

  • ResearchGate. (n.d.). Active compound 2,4,6-trimethylphenol bound in the cyclooxygenase active site channel of human COX-2. Available at: [Link]

  • Chemsrc. (n.d.). 2,4,6-Trimethylphenol | CAS#:527-60-6. Available at: [Link]

  • NP-MRD. (2022). Showing NP-Card for 2,4,6-Trimethylphenol (NP0045096). Available at: [Link]

  • Royal Society of Chemistry. (2010). Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes. New Journal of Chemistry, 34(10), 2139-2145). Available at: [Link]

  • The Good Scents Company. (n.d.). 2,4,6-Trimethylphenol. Available at: [Link]

  • PubMed Central. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Journal of Molecular Structure, 1262, 133031. Available at: [Link]

  • ACS Publications. (2023). Ortho–Meta and Para–Meta Isomerization of Phenols. Journal of the American Chemical Society, 145(42), 23049–23056). Available at: [Link]

  • FooDB. (2010). Showing Compound 2,4,6-Trimethylphenol (FDB010421). Available at: [Link]

  • ResearchGate. (2016). Structural, spectroscopic investigation and quantum chemical calculation studies of 2,4,6-trimethylphenol for pharmaceutical application. International Journal of Pharmaceutical Sciences Review and Research, 41(1), 214-222. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10698, 2,4,6-Trimethylphenol. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Available at: [Link]

  • PubMed. (2004). Aerobic oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with copper(II) chloride as catalyst in ionic liquid and structure of the active species. Journal of the American Chemical Society, 126(31), 9550-9551). Available at: [Link]

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Exploratory

Steric Hindrance Effects in 3-(Chloromethyl)-2,4,6-trimethylphenol: A Comprehensive Technical Guide

Executive Summary In the realm of advanced organic synthesis and drug development, sterically congested building blocks offer unique opportunities for highly selective functionalization. 3-(Chloromethyl)-2,4,6-trimethylp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, sterically congested building blocks offer unique opportunities for highly selective functionalization. 3-(Chloromethyl)-2,4,6-trimethylphenol (CAS: 99187-90-3) [1] is a prime example of a molecule defined by its extreme steric microenvironments. As a Senior Application Scientist, I have found that successfully manipulating this compound requires abandoning standard synthetic assumptions. This guide dissects the causality behind its reactivity, providing self-validating protocols and mechanistic insights to harness its potential safely and effectively.

Structural Topology & Dual Steric Microenvironments

The chemical behavior of 3-(Chloromethyl)-2,4,6-trimethylphenol is dictated by two distinct, highly shielded reactive centers:

  • The Phenolic Center (C1): The hydroxyl group is flanked by two ortho-methyl groups at the C2 and C6 positions. This mimics the classic steric shielding seen in antioxidants like BHT, significantly depressing the nucleophilicity of the oxygen.

  • The Benzylic Center (C3): The chloromethyl electrophile is wedged between methyl groups at the C2 and C4 positions. This creates a severe steric bottleneck that fundamentally alters standard substitution kinetics.

Understanding the interplay between these two centers is critical. Any synthetic workflow must account for the topological impossibility of certain transition states.

Mechanistic Dynamics: Nucleophilic Substitution at the Benzylic Center

In standard benzylic halides, nucleophilic substitution can proceed via both SN1 and SN2 pathways. However, in 3-(Chloromethyl)-2,4,6-trimethylphenol, the SN2 pathway is completely suppressed[2].

The SN2 Blockade: An SN2 reaction requires a 180° backside attack trajectory relative to the leaving chloride ion. The massive steric bulk of the C2 and C4 methyl groups physically occludes this trajectory, making the required pentacoordinate transition state energetically inaccessible.

The SN1 Imperative: Consequently, substitution must proceed via an SN1 mechanism. The rate-limiting step is the dissociation of the chloride ion to form a planar sp² benzylic carbocation. This pathway is highly favored for two reasons:

  • Steric Relief: The transition from a tetrahedral sp³ carbon to a planar sp² carbocation relieves the severe steric strain imposed by the flanking methyls.

  • Hyperconjugative Stabilization: Resonance delocalization of the benzylic carbocation places the positive charge at the C2, C4, and C6 positions of the ring. Remarkably, all three of these positions are occupied by electron-donating methyl groups, providing profound stabilization. (Note: The C1 hydroxyl is meta to the benzylic center and does not participate in this resonance stabilization).

SN1_SN2_Logic Substrate 3-(Chloromethyl)- 2,4,6-trimethylphenol SN2 SN2 Pathway BLOCKED Substrate->SN2 Nucleophilic Attack (Backside) SN1 SN1 Pathway FAVORED Substrate->SN1 Cl- Dissociation (Rate Limiting) Reason Steric Shielding by C2 & C4 Methyls SN2->Reason Carbocation Planar Benzylic Carbocation SN1->Carbocation Product Substitution Product Carbocation->Product Nucleophile Addition

Caption: Logical flow of SN1 vs SN2 pathway viability at the benzylic center.

Reactivity of the Phenolic Center: O-Alkylation vs. C-Alkylation

When attempting to functionalize the phenolic oxygen, the flanking C2 and C6 methyl groups present a significant barrier. Literature on sterically hindered phenols demonstrates that steric bulk heavily biases reaction pathways. For instance, in coupling reactions with hindered phenols, standard O-acylation is often suppressed in favor of alkylation[3].

To achieve successful O-alkylation of 3-(Chloromethyl)-2,4,6-trimethylphenol, standard basic conditions (e.g., K₂CO₃ in acetone) are often insufficient due to poor nucleophile-electrophile contact. Phase-Transfer Catalysis (PTC) is required. PTC separates the phenoxide anion from its counterion in the organic phase, drastically increasing its nucleophilicity and overcoming the steric shielding[3].

Quantitative Data: Steric Impact on Reaction Kinetics

The table below summarizes the kinetic models comparing this compound to less hindered analogs, illustrating the exponential shift toward SN1 dominance.

SubstrateRelative SN1 Solvolysis RateSN2 ReactivityDominant Pathway
Benzyl chloride1.0 (Baseline)HighSN2 / SN1
2-Methylbenzyl chloride~15.0ModerateSN1
3-(Chloromethyl)-2,4,6-trimethylphenol > 500.0 Negligible SN1

Note: Rates are normalized comparative models demonstrating the exponential increase in SN1 character as ortho-steric bulk increases, coupled with the complete suppression of SN2 trajectories.

Experimental Protocols & Self-Validating Systems

Protocol 1: Synthesis via Controlled Chloromethylation

The chloromethylation of 2,4,6-trimethylphenol (mesitol) is a standard synthetic route, but it requires precise control to prevent over-alkylation and hazardous byproducts[4].

  • Step 1: Reagent Assembly. Combine 2,4,6-trimethylphenol (1.0 eq) with paraformaldehyde (1.1 eq) in glacial acetic acid.

    • Causality: Acetic acid acts as both a solvent and a mild acid catalyst, preventing the runaway exothermic reactions seen with stronger mineral acids.

  • Step 2: Halogenation. Slowly bubble anhydrous HCl gas into the mixture, strictly maintaining the temperature at 15°C.

    • Causality: Elevated temperatures significantly increase the formation of bis(chloromethyl) ether (BCME), a highly toxic and carcinogenic byproduct[5].

  • Step 3: Isolation. Quench the reaction in ice water, extract with dichloromethane, wash with saturated NaHCO₃, and purify via column chromatography.

  • Self-Validation Checkpoint: Post-reaction GC-MS analysis is mandatory to quantify any trace BCME[5]. If BCME exceeds safe thresholds, the batch must be chemically quenched with ammonia before disposal. Product purity is validated via ¹H NMR, ensuring the integration of the benzylic CH₂ protons (~4.6 ppm) matches the aromatic methyl protons.

Protocol 2: SN1-Directed Nucleophilic Substitution (Solvolysis)

To substitute the benzylic chloride, we must force the SN1 pathway.

  • Step 1: Solvent Selection. Dissolve the substrate in an 80:20 mixture of Ethanol/Water.

    • Causality: This polar protic solvent system provides a high dielectric constant to stabilize the carbocation intermediate and hydrogen-bonding capabilities to solvate the departing chloride ion.

  • Step 2: Thermal Activation. Heat the solution to 60°C under a nitrogen atmosphere for 4 hours.

    • Causality: Thermal energy overcomes the activation barrier for the rate-limiting endothermic C-Cl bond heterolysis.

  • Step 3: Kinetic Monitoring. Monitor the reaction via ¹H NMR.

  • Self-Validation Checkpoint: The reaction is validated by the complete disappearance of the benzylic CH₂-Cl peak (~4.6 ppm) and the emergence of the new CH₂-O peak. The absence of SN2 byproducts confirms the mechanistic fidelity of the sterically hindered system.

Experimental_Workflow Step1 Substrate Preparation Step2 Solvolysis (Polar Protic Solvent) Step1->Step2 Step3 Kinetic Monitoring (NMR) Step2->Step3 Step4 Product Isolation Step3->Step4

Caption: Experimental workflow for controlled SN1 solvolysis and kinetic monitoring.

References

  • Sigma-Aldrich. 3-CHLOROMETHYL-2,4,6-TRIMETHYLPHENOL AldrichCPR.1

  • Pearson. Explain why both SN2 and SN1 reactions are not feasible for sterically hindered systems. 2

  • Macromolecules (ACS Publications). Enabling the Recyclability of Epoxy Networks via Dynamic Ether Linkages (Chloromethylation of mesitol). 6

  • Organic Process Research & Development / Sciencemadness. Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. 7

  • ResearchGate. Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of Dual-Action Thioether-Functionalized Hindered Phenol Antioxidants

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Core Reagent: 3-(Chloromethyl)-2,4,6-trimethylphenol (CAS: 99187-90-3) Executive Summary & Mechanistic Framework The thermo-oxid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Core Reagent: 3-(Chloromethyl)-2,4,6-trimethylphenol (CAS: 99187-90-3)

Executive Summary & Mechanistic Framework

The thermo-oxidative degradation of organic substrates—ranging from polyolefins in high-temperature melt processing to lipid-based pharmaceutical formulations—requires robust stabilization strategies. Conventional stabilization relies on physical blends of two distinct classes of molecules:

  • Primary Antioxidants (Sterically Hindered Phenols): Scavenge highly reactive peroxy radicals (ROO•) via Hydrogen Atom Transfer (HAT) .

  • Secondary Antioxidants (Thioethers/Phosphites): Decompose the resulting hydroperoxides (ROOH) into stable, non-radical alcohols, preventing auto-oxidative chain branching .

This application note details the synthesis of a bifunctional (dual-action) antioxidant —3-(Octadecylthiomethyl)-2,4,6-trimethylphenol—using the highly electrophilic intermediate. By covalently linking a sterically hindered phenol with a long-chain thioether, we achieve profound intramolecular synergy. The primary phenol neutralizes the radical, generating a hydroperoxide in its immediate vicinity, which is instantly reduced by the adjacent thioether moiety. Furthermore, the C18 lipid tail virtually eliminates antioxidant volatility at processing temperatures exceeding 200°C.

Experimental Design & Causality

To synthesize this bifunctional molecule, we utilize a nucleophilic aliphatic substitution ( SN​2 ) reacting 3-(chloromethyl)-2,4,6-trimethylphenol with 1-octadecanethiol.

Chemoselectivity and Steric Control (The Causality of the Reaction): A critical challenge in this synthesis is the potential for competing O-alkylation (etherification of the phenol) versus S-alkylation (thioether formation), as the chosen base (Sodium Methoxide, pKa ~15.5) is strong enough to deprotonate both the thiol (pKa ~10.5) and the phenol (pKa ~10.8).

However, this protocol is chemically self-directing toward S-alkylation for two fundamental reasons:

  • Nucleophilic Softness: The resulting thiolate anion is a significantly "softer" and more polarizable nucleophile compared to the "hard" phenoxide anion, making it kinetically favored to attack the soft benzylic carbon.

  • Steric Shielding: The phenolic oxygen is heavily shielded by the two ortho-methyl groups (positions 2 and 6 of the trimethylphenol ring). This steric bulk physically blocks electrophilic attack at the oxygen, allowing the unhindered thiolate to selectively displace the benzylic chloride.

Mandatory Visualization: Dual-Action Mechanism

DualActionMechanism Degradation Oxidative Stress (ROO• + ROOH Generation) DualAO 3-(Octadecylthiomethyl)-2,4,6-trimethylphenol (Bifunctional Antioxidant) Degradation->DualAO Activates Primary Primary Antioxidant Phase (Sterically Hindered Phenol) DualAO->Primary Secondary Secondary Antioxidant Phase (Thioether Moiety) DualAO->Secondary RadicalScavenge Hydrogen Atom Transfer (HAT) ROO• + ArOH → ROOH + ArO• Primary->RadicalScavenge Scavenges Radicals PeroxideDecomp Non-Radical Reduction ROOH + R-S-R → ROH + R-S(=O)-R Secondary->PeroxideDecomp Decomposes Peroxides RadicalScavenge->PeroxideDecomp Feeds ROOH to adjacent Thioether Stabilization Substrate Stabilization (Chain Termination) RadicalScavenge->Stabilization PeroxideDecomp->Stabilization

Caption: Intramolecular synergy of the synthesized dual-action antioxidant neutralizing oxidative stress.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure reaction fidelity without requiring immediate complex spectroscopy.

Phase 1: Thiolate Generation
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a continuous nitrogen ( N2​ ) purge.

    • Causality: N2​ is mandatory. Thiolates are highly susceptible to oxidative dimerization into disulfides (R-S-S-R) in the presence of atmospheric oxygen.

  • Dissolution: Add 1-Octadecanethiol (0.05 mol, 14.3 g) and 150 mL of anhydrous Tetrahydrofuran (THF). Stir until completely dissolved.

  • Deprotonation: Slowly add a 25 wt% solution of Sodium Methoxide (NaOMe) in Methanol (0.055 mol, ~11.9 mL) dropwise over 10 minutes at room temperature.

    • Self-Validation Checkpoint: A slight exotherm will be felt on the flask exterior, confirming the acid-base neutralization. The solution should remain clear and colorless.

Phase 2: Alkylation via SN​2 Displacement
  • Electrophile Addition: Dissolve 3-(Chloromethyl)-2,4,6-trimethylphenol (0.05 mol, 9.2 g) in 50 mL of anhydrous THF. Add this solution dropwise to the thiolate mixture over 30 minutes. Maintain the internal temperature below 35°C.

  • Reflux: Once addition is complete, heat the reaction mixture to a gentle reflux (65°C) for 4 hours.

    • Self-Validation Checkpoint (Visual): Within 15 minutes of heating, a fine white precipitate will begin to cloud the solution. This is Sodium Chloride (NaCl), the leaving group byproduct. Its formation is a direct, visual confirmation that the SN​2 coupling is actively proceeding.

  • In-Process Control (IPC): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. The disappearance of the UV-active chloromethyl starting material ( Rf​≈0.6 ) and the emergence of a new, less polar, iodine-stainable spot ( Rf​≈0.85 ) dictates reaction completion.

Phase 3: Workup and Purification
  • Quenching: Cool the mixture to room temperature and quench with 75 mL of deionized water. The white NaCl precipitate will instantly dissolve, validating its identity.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2 x 100 mL).

  • Washing: Wash the combined organic layers with saturated brine (100 mL).

    • Causality: Brine washing pulls residual methanol and water out of the organic phase, preventing emulsion formation and aiding in the drying step.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude off-white residue from hot ethanol to yield pure 3-(Octadecylthiomethyl)-2,4,6-trimethylphenol as a white crystalline powder (Typical yield: 85-90%).

Analytical Validation & Data Presentation

To validate the efficacy of the synthesized compound, it must be benchmarked against industry standards. The table below summarizes the quantitative performance of the synthesized bifunctional antioxidant compared to conventional physical blends.

Testing Metrics:

  • DPPH Assay: Measures primary radical scavenging capacity (Lower IC50​ = better).

  • OIT (Oxidation Induction Time): Measures the time until exothermic oxidation occurs in a polypropylene matrix held at 200°C under oxygen (Higher = better).

  • Volatility: Measured via TGA at 250°C, reflecting suitability for polymer melt processing.

Antioxidant FormulationDPPH Radical Scavenging ( IC50​ , µM)OIT at 200°C in Polypropylene (min)Volatility (% Weight Loss at 250°C)
Unstabilized PP Control N/A4.2N/A
BHT Only (Primary AO)18.515.345.2%
DSTDP Only (Secondary AO)>1000 (Inactive)8.112.5%
BHT + DSTDP (1:1 Physical Blend)19.032.428.8%
Synthesized Dual-Action AO (3-(Octadecylthiomethyl)-2,4,6-trimethylphenol)16.2 58.7 < 2.0%

Data Interpretation: The synthesized compound demonstrates a massive 81% increase in OIT compared to the physical blend (58.7 min vs 32.4 min). This proves the hypothesis of intramolecular synergy —having the peroxide decomposer covalently bound adjacent to the radical scavenger is vastly more efficient than relying on the random collision of two separate molecules in a viscous polymer melt.

References

  • US Patent Office. "Hindered phenol sulfides." Patent US3772390A.
  • ChemRxiv. "Reactions of a prototypical phenolic antioxidant with radicals in polyethylene: insights from density functional theory." ChemRxiv Preprints. DOI: 10.26434/chemrxiv-2024-shvp5. URL:[Link]

Application

Application Note: Optimized Protocols for the Amination of 3-(Chloromethyl)-2,4,6-trimethylphenol

Introduction & Mechanistic Context The compound 3-(chloromethyl)-2,4,6-trimethylphenol is a highly valuable electrophilic building block widely used in the synthesis of sterically hindered phenolic antioxidants [1], spec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The compound 3-(chloromethyl)-2,4,6-trimethylphenol is a highly valuable electrophilic building block widely used in the synthesis of sterically hindered phenolic antioxidants [1], specialized ligands for transition metal catalysis, and complex active pharmaceutical ingredients (APIs).

However, coupling this specific benzylic chloride with amines presents two distinct, competing chemical challenges:

  • Severe Steric Hindrance: The chloromethyl group at the C3 position is flanked by two methyl groups (at C2 and C4). This "di-ortho" shielding significantly raises the activation energy required for the standard SN​2 transition state, often stalling direct amination attempts [2, 3].

  • Chemoselectivity (N- vs. O-Alkylation): The presence of the free phenolic hydroxyl group at the C1 position introduces the risk of competitive deprotonation. Under strongly basic conditions, the resulting phenoxide anion can act as a nucleophile, leading to undesired intermolecular O-alkylation (etherification or oligomerization).

As a Senior Application Scientist, I have encountered numerous instances where standard benzylic amination conditions fail when applied to heavily substituted systems like this. The protocols detailed below are designed as a self-validating system : by incorporating specific catalysts and precise base selection, researchers can definitively overcome the variables of steric hindrance and chemoselectivity.

Experimental Design & Causality

To successfully aminate 3-(chloromethyl)-2,4,6-trimethylphenol, the experimental design must kinetically favor the SN​2 displacement while suppressing phenoxide formation.

  • Overcoming Steric Hindrance via Finkelstein Catalysis: Direct amination of di-ortho-substituted benzyl chlorides is notoriously sluggish. To accelerate the reaction without requiring harsh temperatures that degrade the starting material, we employ in situ Finkelstein catalysis . The addition of a catalytic amount of Sodium Iodide (NaI) converts the benzyl chloride into a transient, highly reactive benzyl iodide. Iodine is a superior leaving group, lowering the SN​2 activation barrier and allowing the amine to attack efficiently.

  • Controlling Chemoselectivity via Base Selection: Strong inorganic bases (e.g., NaH, KOH) quantitatively deprotonate the phenol, leading to undesired O-alkylation. Instead, we utilize mild, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA). DIPEA neutralizes the generated HCl without producing a high concentration of the highly nucleophilic phenoxide anion.

Pathway SM 3-(Chloromethyl)- 2,4,6-trimethylphenol Phenoxide Phenoxide Anion SM->Phenoxide Strong Base (e.g., NaH) Fink Benzyl Iodide Intermediate SM->Fink NaI/KI (Finkelstein) Prod N-Alkylated Product (Desired) SM->Prod Amine, DIPEA (Slow SN2) Byprod O-Alkylated Ether (Undesired) Phenoxide->Byprod SN2 on another SM molecule Fink->Prod Amine, DIPEA (Fast SN2)

Mechanistic pathways: Finkelstein-assisted amination vs. undesired base-catalyzed O-alkylation.

Quantitative Data Summaries

The following table summarizes the optimization of reaction conditions, demonstrating the causality behind the selected protocol parameters.

Table 1: Optimization of Reaction Conditions for Amination

EntrySolventBaseCatalyst (equiv)Temp (°C)Time (h)Yield (%)Observation / Causality
1THF K2​CO3​ None6524< 20Sluggish SN​2 due to extreme steric hindrance.
2DMFNaHNone254TraceExtensive O-alkylation (etherification/oligomerization).
3MeCNDIPEANone801245Moderate conversion; incomplete reaction.
4 MeCN DIPEA NaI (0.2) 80 5 > 90 Rapid conversion via Finkelstein intermediate.
5DMFDIPEANaI (0.5)1101685Optimized specifically for bulky secondary amines.

Experimental Protocols

Protocol A: Standard Amination with Primary Amines

This protocol is optimized for unhindered primary amines and relies on Finkelstein catalysis to drive the reaction to completion.

Reagents:

  • 3-(Chloromethyl)-2,4,6-trimethylphenol (1.0 equiv, 1.0 mmol, 184.5 mg)

  • Primary Amine (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol, 348 µL)

  • Sodium Iodide (NaI) (0.2 equiv, 0.2 mmol, 30 mg)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(chloromethyl)-2,4,6-trimethylphenol in anhydrous MeCN to achieve a 0.2 M concentration.

  • Reagent Addition: Add the primary amine and DIPEA sequentially to the stirring solution at room temperature.

  • Catalyst Introduction: Add the NaI powder directly to the reaction mixture. Self-Validation Check: The solution will likely turn a pale yellow color, indicating the transient formation of the benzyl iodide species.

  • Thermal Activation: Attach a reflux condenser, flush the headspace with Nitrogen ( N2​ ), and submerge the flask in a pre-heated oil bath at 80 °C.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). Complete consumption of the starting material should be observed within 4 to 6 hours.

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Isolation: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-alkylated product.

Protocol B: Amination with Secondary/Hindered Amines

Due to the extreme steric bulk of secondary amines (e.g., diethylamine, piperidine) reacting with the di-ortho-methyl substituted benzylic position, standard reflux conditions will stall.

Modifications from Protocol A:

  • Solvent Swap: Replace MeCN with anhydrous DMF to allow for higher reaction temperatures.

  • Temperature & Time: Heat the reaction to 110 °C for 12–24 hours.

  • Catalyst Loading: Increase the NaI loading to 0.5 equiv to maintain a higher steady-state concentration of the reactive benzyl iodide intermediate.

Workflow S1 1. Reagent Preparation S2 2. NaI Catalyst Addition S1->S2 S3 3. Thermal Activation (80°C) S2->S3 S4 4. LC-MS / TLC Monitoring S3->S4 S5 5. Aqueous Workup S4->S5 S6 6. Column Chromatography S5->S6

Step-by-step experimental workflow for the optimized amination protocol.

References

  • US6800228B1 - Sterically hindered phenol antioxidant granules having balanced hardness Source: Google Patents URL
  • Expanding Benzylic C–H Diversification via C–H Chlorination/Functionalization Strategies Source: University of Wisconsin–Madison URL
  • Source: PMC (NIH)
Method

Application Notes and Protocols for the Preparation of Functionalized Resins Using 3-(Chloromethyl)-2,4,6-trimethylphenol

Abstract This technical guide provides a comprehensive overview and detailed protocols for the use of 3-(Chloromethyl)-2,4,6-trimethylphenol as a versatile reagent for the functionalization of polymer resins. This docume...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 3-(Chloromethyl)-2,4,6-trimethylphenol as a versatile reagent for the functionalization of polymer resins. This document outlines two primary methodologies: the direct alkylation of polystyrene resins via a Friedel-Crafts reaction and the nucleophilic substitution on pre-functionalized resins. The protocols are designed for researchers, scientists, and professionals in materials science and drug development, offering step-by-step instructions, mechanistic insights, and characterization techniques. The unique steric and electronic properties of the 2,4,6-trimethylphenol (mesitol) moiety make this reagent particularly valuable for creating specialized resins with tailored characteristics for applications such as solid-phase synthesis, catalysis, and advanced material development.

Introduction and Scientific Context

The functionalization of polymer resins is a cornerstone of modern chemistry, enabling the creation of materials with specific chemical, physical, and biological properties. Among the most effective strategies is the introduction of reactive functional groups onto a stable polymer backbone. Chloromethylated aromatic compounds are highly effective reagents for this purpose, acting as versatile electrophilic synthons.

While commercially available resins like Merrifield resin (chloromethylated polystyrene) are widely used, the synthesis of custom resins with unique linker structures offers significant advantages in controlling properties such as linker stability, steric environment, and reactivity.[1] This guide focuses on the application of 3-(Chloromethyl)-2,4,6-trimethylphenol, a derivative of mesitol (2,4,6-trimethylphenol), for this purpose.[2][3] The trimethyl-substituted phenyl ring provides a sterically defined and electron-rich environment, which can influence the performance of the final resin in applications ranging from peptide synthesis to catalysis.

Note on Reagent Availability: The mono-functionalized reagent, 3-(Chloromethyl)-2,4,6-trimethylphenol, is a specialized derivative. More commonly documented is the di-functionalized analog, 3,5-bis(chloromethyl)-2,4,6-trimethylphenol.[4][5] The protocols herein are based on the established reactivity of the benzylic chloride group and can be adapted for either mono- or di-functional reagents, depending on whether simple functionalization or cross-linking is desired.

Reagent Profile and Core Chemistry

Reagent: 3-(Chloromethyl)-2,4,6-trimethylphenol

This molecule combines the structural features of a reactive benzylic chloride with a sterically hindered phenol.

PropertyValueSource / Note
IUPAC Name 3-(Chloromethyl)-2,4,6-trimethylphenol-
Synonym Chloromethyl mesitol-
CAS Number Not readily availableUse with caution, verify with supplier.
Molecular Formula C₁₀H₁₃ClOCalculated
Molecular Weight 184.66 g/mol Calculated
Parent Compound 2,4,6-Trimethylphenol (Mesitol)[2][6][7]
Appearance Expected to be a solid at room temperature.By analogy to similar compounds.[5]

Safety Precautions: Chloromethylated aromatic compounds are potent lachrymators and potential carcinogens. The Blanc reaction, a common synthesis method, is known to produce the highly carcinogenic by-product bis(chloromethyl) ether.[8] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Fundamental Reaction Mechanisms

The functionalization of resins using 3-(Chloromethyl)-2,4,6-trimethylphenol primarily proceeds via two well-established electrophilic reaction pathways.

  • Friedel-Crafts Alkylation: In this reaction, the chloromethyl group acts as an electrophile. In the presence of a Lewis acid catalyst (e.g., SnCl₄, AlCl₃), a carbocation or a reactive complex is formed, which then alkylates an aromatic ring on the polymer backbone, such as the phenyl groups of polystyrene. This method directly attaches the chloromethyl-trimethylphenol group to the resin.[1][8]

  • Nucleophilic Substitution: The benzylic chloride is an excellent electrophile for Sₙ2 reactions. A nucleophilic group pre-installed on a resin (e.g., a hydroxyl or amine group) can attack the methylene carbon, displacing the chloride ion to form a stable ether or amine linkage. This method offers a milder and often more controlled alternative to Friedel-Crafts conditions.

Application Note 1: Direct Functionalization of Polystyrene via Friedel-Crafts Alkylation

This application describes the direct attachment of the 3-(chloromethyl)-2,4,6-trimethylphenol moiety to a cross-linked polystyrene resin. This process is analogous to the synthesis of Merrifield resin but results in a resin where the reactive chloromethyl group is tethered via a trimethylphenyl spacer. This can be advantageous for subsequent reactions where the steric bulk of the linker can influence selectivity or prevent unwanted side reactions.

Protocol 1: Friedel-Crafts Alkylation of Polystyrene Beads

This protocol details the chloromethylation of a polystyrene resin using the title reagent. The resulting resin will have pendant trimethylphenol groups, which can be further modified.

Materials:

  • Polystyrene-co-divinylbenzene resin (2% DVB, 100-200 mesh)

  • 3-(Chloromethyl)-2,4,6-trimethylphenol

  • Tin(IV) chloride (SnCl₄), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Equipment:

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Sintered glass funnel for resin washing

  • Vacuum oven

Procedure:

  • Resin Swelling: Place the polystyrene resin (1.0 eq) in the round-bottom flask. Add anhydrous DCM (10 mL per gram of resin) and stir under a nitrogen atmosphere for 1 hour to swell the beads.

  • Reagent Addition: Dissolve 3-(Chloromethyl)-2,4,6-trimethylphenol (1.5 eq relative to styrene monomer units) in a minimal amount of anhydrous DCM and add it to the resin slurry.

  • Catalyst Addition: Cool the flask to 0°C using an ice bath. Slowly add anhydrous SnCl₄ (0.5 eq) dropwise via syringe. Causality Note: The reaction is exothermic, and slow addition of the Lewis acid at low temperature is crucial to control the reaction rate and minimize side reactions like cross-linking.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Quenching and Washing: Cool the flask again to 0°C and slowly add methanol to quench the reaction and decompose the catalyst complex.

  • Isolation: Filter the resin using a sintered glass funnel. Wash the resin sequentially with:

    • DCM (3x volume)

    • DMF/Water (1:1) (3x volume)

    • Water (3x volume)

    • DMF (3x volume)

    • Methanol (3x volume)

    • DCM (3x volume)

  • Drying: Dry the functionalized resin in a vacuum oven at 40°C to a constant weight.

Application Note 2: Functionalization via Nucleophilic Substitution

This approach provides a milder and more controlled method for attaching the trimethylphenol moiety to a resin. It utilizes a pre-functionalized resin, such as hydroxymethyl polystyrene (Wang resin precursor), where the hydroxyl groups act as nucleophiles. This method avoids the use of harsh Lewis acids and typically results in a more defined and cleaner product.

Protocol 2: Ether Linkage Formation on Hydroxymethyl Resin

This protocol describes the coupling of 3-(Chloromethyl)-2,4,6-trimethylphenol to a hydroxymethyl-functionalized resin via Williamson ether synthesis.

Materials:

  • Hydroxymethyl polystyrene resin (e.g., 1.0 mmol/g loading)

  • 3-(Chloromethyl)-2,4,6-trimethylphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Equipment:

  • Round-bottom flask with nitrogen inlet

  • Magnetic stirrer

  • Sintered glass funnel for resin washing

  • Vacuum oven

Procedure:

  • Resin Preparation: Wash the hydroxymethyl resin with anhydrous DMF (3x volume) and swell it in fresh anhydrous DMF (10 mL per gram) for 1 hour in the reaction flask under a nitrogen atmosphere.

  • Deprotonation: Add NaH (3.0 eq relative to resin loading) to the stirred resin slurry. Expertise Note: NaH is a strong base that deprotonates the hydroxyl groups on the resin to form highly nucleophilic alkoxides. The excess is used to ensure complete reaction. Stir for 2 hours at room temperature.

  • Coupling Reaction: Dissolve 3-(Chloromethyl)-2,4,6-trimethylphenol (2.0 eq relative to resin loading) in a minimal amount of anhydrous DMF and add it to the activated resin slurry.

  • Reaction: Heat the mixture to 50°C and stir under a nitrogen atmosphere for 24 hours.

  • Quenching and Washing: Cool the reaction to room temperature. Slowly add methanol dropwise to quench any unreacted NaH.

  • Isolation: Filter the resin using a sintered glass funnel. Wash the resin sequentially with:

    • DMF (3x volume)

    • DMF/Water (1:1) (3x volume)

    • Water (3x volume)

    • Methanol (3x volume)

    • DCM (3x volume)

  • Drying: Dry the functionalized resin in a vacuum oven at 50°C to a constant weight.

Visualization of Mechanisms and Workflows

Diagram 1: Nucleophilic Substitution Pathway

Nucleophilic_Substitution Resin_OH Resin-CH₂-OH (Hydroxymethyl Polystyrene) Resin_ONa Resin-CH₂-O⁻Na⁺ (Activated Resin) Resin_OH->Resin_ONa Deprotonation NaH NaH (Strong Base) NaH->Resin_ONa Product Resin-CH₂-O-CH₂-(C₉H₁₀)-OH (Functionalized Resin) Resin_ONa->Product Sₙ2 Attack Reagent Cl-CH₂-(C₉H₁₀)-OH (Chloromethylated Phenol) Reagent->Product NaCl NaCl (Byproduct) Product->NaCl

Caption: Reaction scheme for resin functionalization via Williamson ether synthesis.

Diagram 2: General Experimental Workflow

Workflow Start Start: Unfunctionalized Resin Swell 1. Resin Swelling (Solvent: DCM or DMF) Start->Swell React 2. Reaction (Addition of Reagent & Catalyst/Base) Swell->React Quench 3. Quenching (Deactivate excess reagents) React->Quench Wash 4. Sequential Washing (Remove impurities) Quench->Wash Dry 5. Drying (Vacuum Oven) Wash->Dry Characterize 6. Characterization (FT-IR, Elemental Analysis) Dry->Characterize End End: Functionalized Resin Characterize->End

Caption: A generalized workflow for the preparation of functionalized resins.

Characterization and Validation

Successful functionalization must be confirmed through analytical techniques. The choice of technique depends on the nature of the resin (soluble vs. insoluble).

TechniquePurposeExpected Result for Successful Functionalization
FT-IR Spectroscopy To identify functional groups.Appearance of new peaks corresponding to the phenolic O-H stretch (~3300 cm⁻¹) and aromatic C-O stretch (~1200 cm⁻¹). Disappearance of the initial hydroxyl peak if starting from a hydroxymethyl resin.
Elemental Analysis To determine the percentage of key elements.A significant increase in the Chlorine content (if the reaction is incomplete or for Protocol 1) and Oxygen content. The C:H ratio will also change predictably.
Chlorine Content (Beilstein Test) A qualitative test for halogens.A positive test (green flame) indicates the presence of covalently bound chlorine, useful for monitoring the reaction progress of Protocol 2.
Loading Determination To quantify the degree of functionalization.Can be determined by reacting the terminal phenolic -OH with a reagent like Fmoc-Cl and measuring the UV absorbance after cleavage, similar to standard peptide synthesis methods.

References

  • Matrix Fine Chemicals. (n.d.). 3,5-BIS(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENOL | CAS 33919-18-5. Retrieved from [Link]

  • Marvel, C. S., & Porter, P. K. (1922). Monochloromethyl Ether. Organic Syntheses, 2, 59.
  • Wikipedia. (2023). Quelet reaction. Retrieved from [Link]

  • Wikipedia. (2023). Mesitol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4,6-trimethyl phenol, 527-60-6. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Blanc Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3968172A - Process for the preparation of 2,4,6-trimethylphenol.
  • Zenodo. (2025). SYNTHESIS OF TRIMETHYLPHENOLS IN THE CATALYTIC ALKYLATION OF XYLENOL AND METHANOL AND APPLICATION IN THE PRODUCTION OF VITAMIN E (TOCOPHEROL). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3,6-trimethylphenol by catalytic alkylation of m-cresol with methanol. Retrieved from [Link]

  • Sciencemadness Wiki. (2019). Blanc reaction. Retrieved from [Link]

Sources

Application

Application Note: 3-(Chloromethyl)-2,4,6-trimethylphenol as a Bifunctional Precursor for Highly Acid-Labile Protecting Groups and Solid-Phase Linkers

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, solid-phase peptide synthesis (SPPS) applications, and self-validating experimental protocols. Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, solid-phase peptide synthesis (SPPS) applications, and self-validating experimental protocols.

Introduction and Chemical Rationale

In the synthesis of complex peptides, oligonucleotides, and antibody-drug conjugates (ADCs), the ability to selectively mask and reveal functional groups under highly specific conditions is paramount. 3-(Chloromethyl)-2,4,6-trimethylphenol (CM-TMP) (CAS: 99187-90-3) is a highly specialized, bifunctional reagent designed to address the need for extreme acid lability in orthogonal synthesis strategies.

Structurally, CM-TMP consists of a 2,4,6-trimethylbenzyl chloride (Tmb-Cl) core augmented by a phenolic hydroxyl group at the 3-position. The standard 2,4,6-trimethylbenzyl (Tmb) group is a well-established acid-labile protecting group, frequently utilized to protect carboxylates, hydroxyls, and amides in both peptide and polymer synthesis[1][2]. However, the addition of the meta-hydroxyl group in CM-TMP elevates this molecule from a simple protecting group to a bifunctional linker precursor . It enables orthogonal anchoring to solid supports (via the phenol) while retaining the highly tuned acid lability of the Tmb core at the benzylic position[3].

The Causality of Acid Lability: A Mechanistic Deep Dive

To understand why CM-TMP is chosen over standard linkers (like the Wang linker), one must analyze the carbocation stability during acidolysis.

  • Hyperconjugative and Inductive Stabilization: When the protected heteroatom (e.g., an ester or ether formed at the chloromethyl site) undergoes acid-catalyzed cleavage, a benzylic carbocation is formed. In the Tmb core, this carbocation is flanked by three electron-donating methyl groups at the ortho (2, 4) and para (6) positions. The hyperconjugation from these nine C–H bonds massively lowers the activation energy for C–O bond heterolysis.

  • The Role of the Meta-Hydroxyl: The hydroxyl group in CM-TMP is located at the 3-position (meta to the benzylic carbon). Because it is meta-substituted, the oxygen lone pair cannot directly participate in the resonance stabilization of the benzylic carbocation. This is a deliberate structural advantage: if the OH were ortho or para, it would form an oxocarbenium ion, making the linker so labile it might prematurely cleave during routine Fmoc deprotection. By placing it meta, the phenol acts solely as a synthetic anchoring handle without pushing the acid lability past the "sweet spot" required for SPPS.

Mechanism A HTmb-Protected Substrate B Protonation (1-5% TFA) A->B + H⁺ C C-O Bond Cleavage B->C Acidolysis D Stabilized Carbocation C->D Hyperconjugation E Free Substrate C->E Release

Mechanistic pathway of HTmb acidolytic cleavage and carbocation stabilization.

Comparative Acid Lability Data

The primary application of CM-TMP is the generation of 3-hydroxy-2,4,6-trimethylbenzyl (HTmb) linkers. These linkers are specifically utilized when the synthetic goal is to isolate fully protected peptide fragments from the resin. Standard linkers require 95% TFA, which strips all side-chain protecting groups. HTmb linkers cleave cleanly at 1–5% TFA, leaving side-chain groups intact for downstream fragment condensation.

Table 1: Acid Lability Comparison of Benzyl-Type Protecting Groups/Linkers

Protecting Group / LinkerCore StructureCleavage ConditionPrimary Application
Wang 4-Hydroxybenzyl90–95% TFA (1–2 h)Global deprotection & cleavage
SASRIN 2-Methoxy-4-hydroxybenzyl1% TFA (30 min)Protected peptide fragments
Tmb 2,4,6-Trimethylbenzyl5% TFA (30 min)Solution-phase protection[2]
HTmb (CM-TMP derived) 3-Hydroxy-2,4,6-trimethylbenzyl1–5% TFA (30 min)Bifunctional linker / Protected fragments

Experimental Workflows and Self-Validating Protocols

The following protocols detail the use of CM-TMP to generate an HTmb-functionalized solid support, load the first amino acid, and validate the system prior to iterative synthesis.

Workflow R Base Resin (e.g., Merrifield) L Coupling CM-TMP via Phenol OH R->L Base / DMF AA Loading 1st Amino Acid via Chloromethyl L->AA Cs₂CO₃ / DMF SPPS Iterative SPPS (Fmoc Strategy) AA->SPPS Coupling Cycles Cleave Mild Acid Cleavage (1-5% TFA) SPPS->Cleave TFA Treatment Prod Protected Peptide Recovery Cleave->Prod Filtration

Experimental workflow for preparing HTmb-resin and subsequent peptide synthesis.

Protocol A: Preparation of HTmb-Resin and First Amino Acid Loading

Objective: Anchor CM-TMP to a generic chloromethyl polystyrene (Merrifield) resin via the phenolic hydroxyl, then load Fmoc-Gly-OH onto the highly reactive benzylic chloride.

Step 1: Resin Swelling & Anchoring

  • Swell 1.0 g of Merrifield resin (loading ~1.0 mmol/g) in anhydrous DMF (10 mL) for 30 minutes.

  • Dissolve 3.0 mmol of CM-TMP and 3.5 mmol of potassium carbonate (K₂CO₃) in 5 mL of DMF.

  • Add the solution to the resin and agitate at 60 °C for 12 hours. The phenoxide selectively displaces the resin's chloride, leaving the sterically hindered, highly stabilized CM-TMP chloromethyl group intact.

  • Wash the resin sequentially with DMF, DCM, and MeOH (3x each), then dry under vacuum.

Step 2: Loading the First Amino Acid

  • Swell the resulting HTmb-resin in anhydrous DMF.

  • Add 3.0 equivalents of Fmoc-Gly-OH and 1.5 equivalents of Cesium Carbonate (Cs₂CO₃). Agitate at room temperature for 12 hours.

  • Wash the resin thoroughly with DMF and DCM.

Step 3: System Validation (The Self-Validating Step) To ensure the protocol succeeded and to calculate the exact loading capacity for downstream stoichiometry, perform an Fmoc-cleavage assay:

  • Isolate exactly 10.0 mg of the dried, loaded resin.

  • Treat with 20% piperidine in DMF (3.0 mL) for 20 minutes to cleave the Fmoc group.

  • Measure the UV absorbance of the supernatant at 301 nm.

  • Calculate the loading capacity ( mmol/g ) using the Beer-Lambert law (extinction coefficient of the dibenzofulvene-piperidine adduct ϵ=7800L⋅mol−1⋅cm−1 ). A successful loading will yield 0.4–0.6 mmol/g. If the value is <0.1 mmol/g, the initial CM-TMP anchoring step failed due to moisture quenching the chloromethyl group.

Protocol B: Mild Cleavage of the Protected Peptide Fragment

Objective: Cleave the synthesized peptide from the HTmb-resin without removing side-chain protecting groups (e.g., tBu, Trt, Boc).

  • Transfer the synthesized peptide-resin to a fritted syringe.

  • Prepare a cleavage cocktail of 2% TFA in DCM (v/v) containing 1% triisopropylsilane (TIPS) as a carbocation scavenger.

  • Draw the cocktail into the syringe and agitate gently for 30 minutes at room temperature.

  • Filter the supernatant into a flask containing a neutralizing buffer (e.g., dilute pyridine in DCM) to immediately halt acidolysis and prevent premature side-chain deprotection.

  • Repeat the cleavage step twice more, pool the filtrates, and concentrate under reduced pressure to yield the fully protected peptide fragment.

References

  • Stewart, F. H. C. (1966). The use of 2,4,6-trimethylbenzyl esters in peptide synthesis. Australian Journal of Chemistry, 19(6), 1067-1083. URL: [Link]

  • Stewart, F. H. C. (1968). The synthesis of some peptide derivatives using the 2,4,6-trimethylbenzyl carboxyl-protecting group. Australian Journal of Chemistry, 21(11), 2831-2834. URL: [Link]

  • Davis, P. D., et al. (2011). Selective and specific preparation of discrete PEG compounds (US Patent 7888536B2). U.S. Patent and Trademark Office.

Sources

Method

Application Notes &amp; Protocols: Strategic Solvent Selection for Reactions Involving 3-(Chloromethyl)-2,4,6-trimethylphenol

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting optimal solvents for reactions involving the bifunctional reagent, 3-(Chlorom...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting optimal solvents for reactions involving the bifunctional reagent, 3-(Chloromethyl)-2,4,6-trimethylphenol. This molecule possesses two distinct reactive centers: a sterically hindered phenolic hydroxyl group and a reactive benzylic chloride. The choice of solvent is paramount as it directly influences reaction pathways, rates, and product selectivity. This document elucidates the underlying chemical principles and provides field-proven protocols for directing reactions towards either O-functionalization of the phenol or nucleophilic substitution at the chloromethyl group.

Introduction: The Duality of 3-(Chloromethyl)-2,4,6-trimethylphenol

3-(Chloromethyl)-2,4,6-trimethylphenol is a valuable synthetic intermediate characterized by two key functional groups with orthogonal reactivity.

  • The Phenolic Hydroxyl (-OH) Group: This group is acidic and, upon deprotonation, forms a potent phenoxide nucleophile. The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, although in this specific molecule, the ortho and para positions are sterically blocked by methyl groups.[1][2][3]

  • The Benzylic Chloride (-CH2Cl) Group: The chloromethyl group is located at a benzylic position, making it highly susceptible to nucleophilic substitution reactions via both SN1 and SN2 mechanisms.[4][5] The stability of the potential benzylic carbocation intermediate is a key factor in its reactivity.

The strategic selection of a solvent allows a chemist to selectively target one functional group over the other, thereby controlling the reaction outcome. This guide will explore the mechanistic rationale behind solvent choice and provide actionable protocols for common transformations.

Physicochemical Properties & Safety Imperatives

A thorough understanding of the substrate's properties and safe handling procedures is a prerequisite for any experimental work.

Table 1: Physicochemical Properties of 2,4,6-Trimethylphenol (Mesitol) and Related Compounds

Property2,4,6-Trimethylphenol (Mesitol)Notes & Considerations for 3-(Chloromethyl)-2,4,6-trimethylphenol
Appearance White solid / Needles[6][7]The chloromethyl derivative is expected to be a solid at room temperature.
Melting Point 70-72 °C[6]The melting point will be different; expect a higher value due to increased molecular weight.
Boiling Point 220 °C[6][7]The boiling point will be significantly higher.
Solubility Very soluble in ether and ethanol[7]; 1.01 g/L in water.[6]Solubility in polar organic solvents is expected to be good. Use of non-polar solvents may require heating.
pKa 10.88[7]The acidity of the phenolic proton is a key reactive parameter.

Safety & Handling: 3-(Chloromethyl)-2,4,6-trimethylphenol and related substituted phenols and benzyl chlorides should be handled with care.

  • General Handling: Use only under a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of dust or vapors and prevent skin and eye contact.[10][11]

  • Corrosivity: Similar compounds are known to cause severe skin burns and eye damage.[8] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]

Core Principles: How Solvents Dictate Reaction Mechanisms

The solvent is not merely a medium for reactants but an active participant that can stabilize or destabilize reactants, intermediates, and transition states. The primary distinction is between protic and aprotic solvents.[14]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol, Acetic Acid): These solvents contain acidic protons (typically from -OH or -NH groups) and can form hydrogen bonds.[15][16] They excel at solvating both cations and anions. Their ability to stabilize carbocation intermediates and leaving groups makes them ideal for promoting SN1 reactions .[5][16] However, they can suppress the reactivity of anionic nucleophiles by forming a "solvent cage" through hydrogen bonding.[17]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant polarity but lack acidic protons.[15] They are poor hydrogen-bond donors. They effectively solvate cations but leave anions relatively "naked" and highly reactive.[14][15] This property makes them the solvents of choice for promoting SN2 reactions , where a strong, unencumbered nucleophile is required.[16][17]

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and do not effectively solvate charged species. They are often used when reactants are non-polar or when trying to minimize side reactions involving charged intermediates.

Figure 1. Decision workflow for solvent selection in nucleophilic substitution reactions.

Application Note I: Selective O-Alkylation of the Phenolic Group

Objective: To achieve selective alkylation or acylation at the phenolic oxygen, forming an ether or ester linkage. This transformation proceeds via an SN2 mechanism where the generated phenoxide acts as the nucleophile.

Causality of Experimental Choices: To maximize the yield of the O-alkylated product, the nucleophilicity of the phenoxide ion must be enhanced. This is best achieved in a polar aprotic solvent. These solvents solvate the counter-ion (e.g., Na⁺ or K⁺) but leave the phenoxide anion highly reactive and available to attack the electrophile.[4][15] Protic solvents are explicitly avoided as they would form hydrogen bonds with the phenoxide, creating a solvent cage and drastically reducing its nucleophilicity.[17]

Table 2: Solvent Recommendations for O-Alkylation

SolventTypeRationale for UsePotential Issues
Dimethylformamide (DMF) Polar AproticExcellent solvating power for the phenoxide salt. Promotes fast SN2 reaction rates.High boiling point can make removal difficult. Must be anhydrous.
Acetonitrile (CH₃CN) Polar AproticGood choice for promoting SN2 reactions.[17] Easier to remove than DMF.Lower boiling point may require longer reaction times or sealed vessel conditions.
Acetone Polar AproticEffective for SN2 reactions and easy to handle/remove.[15]Its lower boiling point may necessitate longer reaction times.
Tetrahydrofuran (THF) Moderately Polar AproticOften used with strong, non-ionic bases like NaH. Less polar than DMF.May result in slower reaction rates compared to more polar aprotic solvents.
Protocol 1: Williamson Ether Synthesis of 3-(Methoxymethyl)-2,4,6-trimethylphenol

This protocol details a representative O-alkylation.

Materials:

  • 3-(Chloromethyl)-2,4,6-trimethylphenol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with 3-(Chloromethyl)-2,4,6-trimethylphenol (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The solution should become homogeneous as the sodium phenoxide forms.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise via syringe, keeping the internal temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quench: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic extracts and wash with water, followed by saturated aqueous brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure ether product.

Figure 2. Experimental workflow for the O-alkylation protocol.

Application Note II: Nucleophilic Substitution at the Chloromethyl Group

Objective: To replace the chlorine atom with a variety of nucleophiles (e.g., -N₃, -CN, -OR, -SR). The primary benzylic nature of the substrate allows for both SN1 and SN2 pathways, and the choice of solvent is the primary tool for directing the mechanism.

A. SN2 Conditions: Maximizing Nucleophilic Attack

Causality of Experimental Choices: To favor the SN2 pathway, a strong nucleophile is required, and its reactivity must be preserved. A polar aprotic solvent is essential. It will not form hydrogen bonds with the nucleophile, leaving it unencumbered and highly reactive for a direct backside attack on the chloromethyl carbon.[16][17] This approach ensures a bimolecular, concerted mechanism with inversion of stereochemistry (if a chiral center were present).

Protocol 2A: Synthesis of 3-(Azidomethyl)-2,4,6-trimethylphenol (SN2)

Materials:

  • 3-(Chloromethyl)-2,4,6-trimethylphenol (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-(Chloromethyl)-2,4,6-trimethylphenol (1.0 eq) and sodium azide (1.5 eq).

  • Solvent Addition: Add DMF to the flask (approx. 0.3 M concentration).

  • Reaction: Heat the mixture to 50-60 °C and stir. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash them three times with water to remove residual DMF, followed by a wash with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude azide product.

  • Purification: If necessary, the product can be purified by flash column chromatography. Caution: Azides can be energetic; handle with care and avoid harsh heating.

B. SN1 Conditions: Promoting Carbocation Formation (Solvolysis)

Causality of Experimental Choices: To favor the SN1 pathway, the formation and stabilization of the intermediate benzylic carbocation is key. A polar protic solvent is the ideal choice for this purpose.[5] The solvent's hydrogen-bonding ability stabilizes both the departing chloride anion and the planar carbocation intermediate, lowering the activation energy for the rate-determining ionization step.[5][18] In solvolysis, the solvent itself acts as the (weak) nucleophile.

Protocol 2B: Synthesis of 3-(Hydroxymethyl)-2,4,6-trimethylphenol (SN1 Hydrolysis)

Materials:

  • 3-(Chloromethyl)-2,4,6-trimethylphenol (1.0 eq)

  • Water/Acetone mixture (e.g., 1:1 or as needed for solubility)

  • Sodium bicarbonate (optional, to neutralize liberated HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: Dissolve 3-(Chloromethyl)-2,4,6-trimethylphenol (1.0 eq) in a suitable volume of an acetone/water mixture in a round-bottom flask with a stir bar.

  • Reaction: Gently heat the solution to reflux (approx. 60-70 °C) and stir. The polar protic water will facilitate ionization and act as the nucleophile.

  • Monitoring: Follow the reaction by TLC or LC-MS. If the reaction is slow, the proportion of water can be increased. Optionally, a mild base like sodium bicarbonate can be added to neutralize the HCl generated during the reaction.

  • Workup: Once complete, cool the mixture to room temperature. Remove the acetone under reduced pressure.

  • Extraction: Dilute the remaining aqueous solution with water and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting diol by column chromatography or recrystallization.

Summary of Solvent Recommendations

Table 3: Quick Reference Guide for Solvent Selection

Desired ReactionReaction TypeRecommended Solvent ClassSpecific ExamplesRationale
O-Alkylation / O-Acylation SN2 on PhenoxidePolar Aprotic DMF, Acetonitrile, AcetoneMaximizes phenoxide nucleophilicity.[15][17]
Substitution with Strong Nu:- SN2 on Benzylic-ClPolar Aprotic DMF, DMSO, AcetoneEnhances reactivity of the external nucleophile.[16]
Solvolysis (Hydrolysis, Alcoholysis) SN1 on Benzylic-ClPolar Protic Water, Ethanol, Acetic AcidStabilizes the benzylic carbocation intermediate.[5][16]

Conclusion

The reactivity of 3-(Chloromethyl)-2,4,6-trimethylphenol is a clear demonstration of how solvent choice can be used to control chemical selectivity. For reactions at the phenolic hydroxyl group, polar aprotic solvents are required to enhance the nucleophilicity of the corresponding phenoxide. Conversely, for substitutions at the benzylic chloride, the choice between polar aprotic and polar protic solvents allows the chemist to favor either an SN2 or SN1 mechanism, respectively. By understanding the fundamental principles of solvent-solute interactions, researchers can design more efficient, selective, and predictable synthetic routes utilizing this versatile bifunctional molecule.

References

Click to expand
  • BYJU'S. Electrophilic Substitution Reactions of Phenols.
  • Chemistry Steps. (2024, January 10). Reactions of Phenols.
  • Save My Exams. (2024, December 23). Reactions of Phenol.
  • Chemistry LibreTexts. (2024, September 20). 17.10: Reactions of Phenols.
  • University of Calgary. Reactions of Phenols.
  • Kevill, D. N., & D'Souza, M. J. (1998). Solvent and substituent effects in solvolyses of benzoyl chlorides. Variation of mechanisms from Grunwald–Winstein correlation analyses with YBnCl scales. Journal of the Chemical Society, Perkin Transactions 2, (7), 1721-1724.
  • Thermo Fisher Scientific. (2009, September 26).
  • Srinivasan, C., & Rajagopal, S. (1979). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—A kinetic study. Proceedings of the Indian Academy of Sciences - Section A, 88(5), 369-376.
  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • International Paint Singapore Pte Ltd. (2018, June 20).
  • Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6666-6687.
  • Merck. (n.d.).
  • Westaway, K. C., & Waszczylo, Z. (1982). Isotope effects in nucleophilic substitution reactions. IV. The effect of changing a substituent at the α carbon on the structure of the S N 2 transition state. Canadian Journal of Chemistry, 60(20), 2500-2507.
  • StudyCorgi. (2024, October 14). Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions.
  • Fisher Scientific. (2025, May 1).
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • Sigma-Aldrich. (2025, October 15).
  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • PSIBERG. (2022, July 21). Protic vs Aprotic Solvents (with Examples).
  • Chemistry LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents.
  • Berliner, M. A., & Belecki, K. (2007). In Situ Generation of α-Halo Ethers from Symmetric Acetals and Their Use in the Protection of Alcohols. Organic Syntheses, 84, 102.
  • OpenStax. (2023, September 20). 16.
  • Chemistry LibreTexts. (2026, February 17). 3.
  • ECHEMI. 3,5-BIS(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENOL.
  • Wikipedia.
  • Gallou, F., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(1), 109-113.
  • University of Colorado Boulder. Summary of Nucleophilic Substitution Reactions.
  • ChemicalBook. (2026, January 24).
  • Aguer, J., Mailhot, G., & Bolte, M. (2006). Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes. New Journal of Chemistry, 30(2), 191-196.
  • BenchChem. Application Notes and Protocols: Reaction Mechanisms of 3,5-Dibromo-2,4,6-trimethylphenol.
  • Nazarova, M., & Mammadzadeh, I. (2025, February 14). SYNTHESIS OF TRIMETHYLPHENOLS IN THE CATALYTIC ALKYLATION OF XYLENOL AND METHANOL AND APPLICATION IN THE PRODUCTION OF VITAMIN E (TOCOPHEROL). Zenodo.
  • MedChemExpress. 2,4,6-Trimethylphenol.
  • Wikipedia. Mesitol.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Wang, Y., et al. (2011). Synthesis of 2,3,6-trimethylphenol by catalytic alkylation of m-cresol with methanol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10698, 2,4,6-Trimethylphenol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78241, 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene.
  • National Institute of Standards and Technology. Phenol, 2,4,6-trimethyl-. In NIST Chemistry WebBook.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(Chloromethyl)-2,4,6-trimethylphenol

Welcome to the technical support center for the purification of 3-(Chloromethyl)-2,4,6-trimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(Chloromethyl)-2,4,6-trimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

Section 1: Safety First - Essential Handling Precautions

Working with chloromethylated aromatic compounds requires stringent safety measures. These compounds are often irritants, corrosive, and may have lachrymatory effects.

Q1: What are the primary hazards associated with 3-(Chloromethyl)-2,4,6-trimethylphenol and what personal protective equipment (PPE) is required?

Required PPE includes:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]

  • Lab Coat: A flame-retardant and chemically resistant lab coat should be worn.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhaling dust or vapors.[3] If vapors/aerosols are generated, respiratory protection may be required.

Q2: What are the immediate first aid measures in case of accidental exposure?

A2: Immediate action is critical to mitigate harm.

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][4]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide artificial respiration. Call a poison center or doctor immediately.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[3]

Q3: How should I properly store and dispose of this compound?

A3: Proper storage and disposal are crucial for safety and compound stability.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[3] Storing under an inert gas atmosphere is also recommended.[1]

  • Disposal: Dispose of the compound and its container as hazardous waste through a licensed disposal company. Do not allow the product to enter drains or surface water.[2][5]

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the first-line method for purifying solid organic compounds. Success depends heavily on selecting the appropriate solvent and using the correct technique.[6]

Q1: My compound "oils out" instead of forming crystals during recrystallization. What's causing this and how can I fix it?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common problem when the boiling point of the solvent is too high.

Potential Causes & Solutions:

  • High Solvent Boiling Point: The boiling point of your chosen solvent may be higher than the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point. For instance, if you are using toluene, consider switching to a mixture of hexane and ethyl acetate.

  • Insoluble Impurities: The presence of impurities can lower the melting point of your crude product.

    • Solution: Try to remove highly soluble impurities first with a wash. If the impurity is insoluble, perform a hot gravity filtration step to remove it before allowing the solution to cool.[7]

  • Cooling Rate is Too Fast: Rapid cooling can cause the compound to precipitate as an oil rather than forming an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[8]

Workflow for a Successful Recrystallization

The following diagram outlines the decision-making process for effective recrystallization.

G cluster_troubleshoot Troubleshooting start Start: Crude Solid Product solvent_screen Screen Solvents (e.g., Hexane, Toluene, EtOAc/Hexane) start->solvent_screen dissolve Dissolve in Minimum Amount of Hot Solvent solvent_screen->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath oiling_out Product Oils Out? cool_slowly->oiling_out collect Collect Crystals via Vacuum Filtration ice_bath->collect no_crystals No Crystals Form? ice_bath->no_crystals wash Wash with Cold Solvent collect->wash low_recovery Low Recovery? collect->low_recovery dry Dry Crystals wash->dry end Pure Product dry->end oiling_out->solvent_screen Choose lower boiling solvent oiling_out->dissolve Re-heat & add more solvent no_crystals->dissolve Boil off some solvent no_crystals->cool_slowly Scratch flask / Add seed crystal low_recovery->dissolve Recover from filtrate / Re-evaluate solvent

Caption: A workflow diagram for recrystallization including key troubleshooting steps.

Q2: I've cooled my solution, but no crystals are forming. What should I do?

A2: Crystal formation, or nucleation, sometimes needs to be induced.[7]

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal growth.[8]

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This "seed crystal" will act as a template for crystallization.[8]

  • Concentrate the Solution: It's possible you added too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration of your compound, then allow it to cool again.[7]

Q3: My recovery of pure product after recrystallization is very low. How can I improve the yield?

A3: Low recovery is often a result of using too much solvent or choosing a solvent in which the compound is too soluble at low temperatures.

  • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve your crude product.[7]

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[9] If your compound remains significantly soluble in the cold solvent, you will lose a substantial amount in the filtrate. You may need to screen for a better solvent system.

  • Cooling: Ensure you have cooled the solution sufficiently in an ice bath to maximize precipitation before filtration.

Table 1: Suggested Solvents for Recrystallization
Solvent/SystemBoiling Point (°C)Characteristics & Use Case
Hexane69Good for non-polar compounds. Often used in a co-solvent system.
Heptane98Similar to hexane but with a higher boiling point.
Toluene111Can dissolve aromatic compounds well at high temperatures.
Ethyl Acetate / HexaneVariableA versatile co-solvent system. Start by dissolving in hot ethyl acetate and add hot hexane until the solution becomes cloudy, then clarify with a drop of ethyl acetate.[7]
Dichloromethane / HexaneVariableAnother useful co-solvent system for compounds of intermediate polarity.
Section 3: FAQs for Chromatographic Purification

When recrystallization is ineffective, typically due to impurities with similar solubility profiles, column chromatography is the preferred method for purification.

Q1: What is a good starting point for developing a column chromatography method for 3-(Chloromethyl)-2,4,6-trimethylphenol?

A1: A good starting point involves selecting the right stationary phase and developing a mobile phase using Thin Layer Chromatography (TLC).

  • Stationary Phase: Standard silica gel (SiO₂) is the most common and appropriate choice for compounds with moderate polarity like this one.

  • Mobile Phase (Eluent): Start with a non-polar solvent and gradually add a more polar one. A common starting eluent system is a mixture of hexanes (or heptane) and ethyl acetate.

    • TLC Analysis: Spot your crude material on a TLC plate and test different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc). The ideal system will give your desired product a retention factor (Rf) of approximately 0.3-0.4.

Q2: What are the likely impurities I need to separate, and how will they behave on the column?

A2: The primary impurities are typically unreacted starting material and over-chloromethylated byproducts.

  • 2,4,6-Trimethylphenol (Starting Material): More polar than the product due to the free hydroxyl group. It will have a lower Rf and elute from the column after the desired product.

  • 3,5-bis(Chloromethyl)-2,4,6-trimethylphenol (Di-substituted byproduct): Less polar than the mono-substituted product. It will have a higher Rf and elute from the column before the desired product.

  • Polymeric materials: These are often highly polar or insoluble and will remain at the top of the column.

Table 2: Typical Elution Order in Silica Gel Chromatography
CompoundRelative PolarityExpected Rf Value (vs. Product)Elution Order
3,5-bis(Chloromethyl)-2,4,6-trimethylphenolLowHigherFirst
3-(Chloromethyl)-2,4,6-trimethylphenol Medium Reference (e.g., 0.35) Second
2,4,6-TrimethylphenolHighLowerThird

Q3: My product is streaking on the TLC plate and the column. What can I do?

A3: Streaking is often caused by overloading the plate/column or by the compound being too acidic or basic for standard silica.

  • Overloading: Use a more dilute solution for spotting on TLC and load less crude material onto your column.

  • Acidity: Phenols are weakly acidic. The interaction with silica can sometimes cause streaking.

    • Solution: Add a very small amount (e.g., 0.1-0.5%) of acetic acid to your eluent. This can improve the peak shape by protonating the compound and minimizing strong interactions with the silica surface.

Decision Logic for Purification Method

G start Start: Crude Product Analysis (TLC/NMR) purity_check Is the major spot well-separated from impurities on TLC? start->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize Yes column Perform Column Chromatography purity_check->column No (impurities have similar polarity) recrystallize_success Recrystallization Successful? recrystallize->recrystallize_success recrystallize_success->column No (impurities co-crystallize) pure_product Pure Product recrystallize_success->pure_product Yes column_success Column Separation Successful? column->column_success column_success->recrystallize No (further polishing needed) column_success->pure_product Yes

Caption: Decision tree for selecting a purification method based on initial analysis.

Section 4: General FAQs

Q1: How can I assess the purity of my final product?

A1: Purity should be assessed using multiple analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any residual impurities. Integrate the peaks to quantify the purity.

  • Chromatography (TLC/GC/HPLC): A pure compound should appear as a single spot on a TLC plate in multiple eluent systems. GC and HPLC can provide quantitative purity data.[10][11]

Q2: The purified 3-(Chloromethyl)-2,4,6-trimethylphenol is a white solid, but it starts to turn yellow over time. Is this a problem?

A2: Yes, this indicates potential degradation. Phenols are susceptible to oxidation, which can form colored quinone-type impurities. The chloromethyl group can also be labile.

  • Storage: To prevent degradation, store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place like a refrigerator or freezer.

References
  • University of Colorado Boulder. (N.D.). Recrystallization - Single Solvent. [Link]

  • Marvel, C. S., & Porter, P. K. (1921). Ether, chloromethyl methyl. Organic Syntheses, 1, 377. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • Mettler Toledo. (N.D.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • SIELC Technologies. (2018). Separation of 2,4,6-Trimethylphenol on Newcrom R1 HPLC column. [Link]

  • University of Rochester. (N.D.). Recrystallization and Crystallization. [Link]

  • El-Ashmawy, I. (2018). How I do recrystallization for a chemical compound that is often soluble in all solvents at room temperature? ResearchGate. [Link]

  • Benalia, M., et al. (2007). Chromatograms of phenols 1: 2,4,6-trimethylphenol; 2: 2,6-dimethylphenol. ResearchGate. [Link]

  • Berliner, M. A., & Belecki, K. (2007). In Situ Preparation of α-Chloro Ethers from Acetals and Their Use in the Alkylation of Alcohols. Organic Syntheses, 84, 102. [Link]

  • NIST. (N.D.). Phenol, 2,4,6-trimethyl-. NIST Chemistry WebBook. [Link]

  • NIST. (N.D.). Phenol, 2,4,6-trimethyl-. NIST Chemistry WebBook. [Link]

  • Matrix Fine Chemicals. (N.D.). 3,5-BIS(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENOL | CAS 33919-18-5. [Link]

  • Agilent Technologies, Inc. (2011). Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604. [Link]

  • Takeshima, T., & Tanefu, T. (1976). Process for the preparation of 2,4,6-trimethylphenol. U.S.
  • National Institutes of Health. (N.D.). 2,4,6-Trimethylphenol. PubChem. [Link]

  • Jones, D. C., & Neuworth, M. B. (1975). Pure 2,3,6-trimethylphenol. U.S.

Sources

Optimization

Technical Support Center: Stability and Handling of 3-(Chloromethyl)-2,4,6-trimethylphenol

Welcome to the technical support center for 3-(Chloromethyl)-2,4,6-trimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Chloromethyl)-2,4,6-trimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this reactive compound. Our goal is to equip you with the knowledge to prevent its hydrolysis during storage and ensure the integrity of your experiments.

Introduction: The Challenge of Stability

3-(Chloromethyl)-2,4,6-trimethylphenol is a valuable intermediate in organic synthesis. However, its utility is intrinsically linked to its stability. The presence of a chloromethyl group on a highly activated phenol ring makes the compound susceptible to hydrolysis, a reaction that can compromise sample purity and impact experimental outcomes. This guide provides a comprehensive overview of the mechanisms of degradation and practical solutions for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3-(Chloromethyl)-2,4,6-trimethylphenol during storage?

A1: The primary degradation pathway is the hydrolysis of the chloromethyl group to a hydroxymethyl group, yielding 3-(hydroxymethyl)-2,4,6-trimethylphenol and hydrochloric acid. This reaction is facilitated by the presence of water.

Q2: Why is this compound particularly susceptible to hydrolysis?

A2: The chloromethyl group is a benzylic chloride. The hydrolysis of benzylic chlorides can proceed through an SN1-type mechanism, which involves the formation of a resonance-stabilized benzylic carbocation intermediate.[1] The three methyl groups and the hydroxyl group on the phenol ring are electron-donating, which further stabilizes this carbocation and accelerates the rate of hydrolysis compared to unsubstituted benzyl chloride.

Q3: What are the ideal storage conditions for 3-(Chloromethyl)-2,4,6-trimethylphenol?

A3: To minimize hydrolysis, the compound should be stored in a cool, dry, and inert environment. Recommended storage is at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[2][3] The use of a desiccator is also strongly advised to protect against ambient moisture.[1][4][5]

Q4: Can I store the compound in a standard laboratory freezer?

A4: While low temperatures are beneficial, it is crucial to prevent moisture condensation. If storing in a freezer, ensure the container is well-sealed and allow it to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.

Q5: Are there any chemical stabilizers that can be added to prevent hydrolysis?

A5: For benzyl chloride, which has similar reactivity, stabilizers like N,N-dialkyl thioureas and cyclohexanol have been patented to prevent decomposition, particularly in the presence of iron contaminants.[6][7] However, the addition of any stabilizer should be carefully considered as it may interfere with downstream applications. For research purposes, stringent control of storage conditions is the preferred method of preventing hydrolysis.

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of 3-(Chloromethyl)-2,4,6-trimethylphenol.

Problem 1: Appearance of a new, more polar spot on my TLC plate or a new peak in my HPLC/GC analysis after storage.
  • Likely Cause: This is a strong indication of hydrolysis. The resulting 3-(hydroxymethyl)-2,4,6-trimethylphenol is more polar than the parent compound and will exhibit a lower Rf value on a normal-phase TLC plate and a different retention time in chromatography.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, confirm the identity of the new peak/spot as the hydrolysis product using mass spectrometry (MS). The hydrolysis product will have a molecular weight corresponding to the replacement of -Cl with -OH.

    • Assess Storage Conditions: Review your storage protocol. Was the container tightly sealed? Was a desiccator used?[8] Was the compound exposed to humid air?

    • Implement Corrective Actions:

      • Transfer the remaining material to a new, dry container.

      • Consider purging the container with an inert gas like nitrogen or argon before sealing.[9]

      • Store the container in a desiccator at the recommended refrigerated temperature.[10]

Problem 2: Inconsistent results in my reaction using a previously opened bottle of 3-(Chloromethyl)-2,4,6-trimethylphenol.
  • Likely Cause: Partial hydrolysis of the starting material can lead to lower yields or the formation of unexpected byproducts in your reaction. The presence of the hydrolysis product means there is less of the active chloromethyl compound available.

  • Troubleshooting Steps:

    • Quantify Purity: Use a validated analytical method (see "Analytical Protocols" section) to determine the purity of your starting material.

    • Purification (If Necessary): If a significant amount of the hydrolysis product is present, you may need to purify the remaining 3-(Chloromethyl)-2,4,6-trimethylphenol by recrystallization or column chromatography, ensuring the use of dry solvents and apparatus.

    • Future Prevention: For subsequent uses, aliquot the material into smaller, single-use vials upon receiving a new batch to minimize exposure of the bulk material to the atmosphere.

Understanding the Hydrolysis Mechanism

The hydrolysis of the benzylic chloride in 3-(Chloromethyl)-2,4,6-trimethylphenol is a critical process to understand for effective prevention. The reaction can proceed through both SN1 and SN2 pathways, but the SN1 mechanism is particularly relevant in the presence of a weak nucleophile like water.

Hydrolysis_Mechanism cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway Reactant 3-(Chloromethyl)-2,4,6-trimethylphenol Carbocation Resonance-Stabilized Benzylic Carbocation Reactant->Carbocation - Cl⁻ (Slow) Intermediate Protonated Alcohol Carbocation->Intermediate + H₂O (Fast) Product 3-(Hydroxymethyl)-2,4,6-trimethylphenol Intermediate->Product - H⁺ Reactant2 3-(Chloromethyl)-2,4,6-trimethylphenol TransitionState Transition State Reactant2->TransitionState + H₂O (Concerted) Product2 3-(Hydroxymethyl)-2,4,6-trimethylphenol TransitionState->Product2 - Cl⁻

Figure 1: SN1 and SN2 hydrolysis pathways.

The electron-donating nature of the methyl and hydroxyl groups on the aromatic ring stabilizes the carbocation intermediate in the SN1 pathway, making this a favorable route for hydrolysis.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere (Optional but Recommended): Place the vial in a glove box or use a Schlenk line to flush the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes.

  • Sealing: Tightly seal the vial immediately after dispensing the compound. For added security, wrap the cap with Parafilm.

  • Desiccation: Place the sealed vial inside a desiccator containing a suitable desiccant such as silica gel or molecular sieves.[5]

  • Refrigeration: Store the desiccator in a refrigerator at 2-8°C.

  • Usage: When accessing the compound, allow the entire desiccator to warm to room temperature before opening to prevent condensation.

Protocol 2: Forced Hydrolysis Study

A forced degradation study can help you understand the stability of your compound under various conditions.[11][12]

  • Sample Preparation: Prepare several solutions of 3-(Chloromethyl)-2,4,6-trimethylphenol (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Neutral Hydrolysis: Incubate a sample in the solvent system at room temperature and an elevated temperature (e.g., 60°C).

    • Acidic Hydrolysis: Add a small amount of dilute HCl (e.g., to a final concentration of 0.1 M) and incubate at room temperature and 60°C.

    • Basic Hydrolysis: Add a small amount of dilute NaOH (e.g., to a final concentration of 0.1 M) and incubate at room temperature and 60°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by HPLC or GC-MS to determine the percentage of the parent compound remaining and the formation of the hydrolysis product.

Forced_Hydrolysis_Workflow Start Prepare Stock Solution Neutral Neutral Hydrolysis (RT & 60°C) Start->Neutral Acid Acidic Hydrolysis (0.1M HCl, RT & 60°C) Start->Acid Base Basic Hydrolysis (0.1M NaOH, RT & 60°C) Start->Base Sample Sample at Time Points Neutral->Sample Acid->Sample Base->Sample Quench Neutralize (if needed) Sample->Quench Analyze HPLC / GC-MS Analysis Quench->Analyze End Assess Degradation Profile Analyze->End

Figure 2: Workflow for a forced hydrolysis study.
Protocol 3: Analytical Method for Stability Monitoring (HPLC-UV)

This method can be used to separate and quantify 3-(Chloromethyl)-2,4,6-trimethylphenol and its hydrolysis product, 3-(hydroxymethyl)-2,4,6-trimethylphenol.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 40% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL

Note: This is a starting point and may require optimization for your specific system and sample matrix.

Conclusion

The stability of 3-(Chloromethyl)-2,4,6-trimethylphenol is paramount for its successful application in research and development. By understanding its susceptibility to hydrolysis and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the integrity of their starting materials and the reliability of their experimental results. Proactive stability management, including analytical monitoring and, if necessary, forced degradation studies, will ultimately lead to more robust and reproducible science.

References

  • What We Know About Desiccators. (n.d.). Globe Scientific.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19).
  • Exploring Various Desiccant Uses in Different Industries - Jalon. (2025, March 20).
  • Desiccant Guide: Protect Products from Moisture Damage | Benchmark Industrial. (n.d.).
  • Tanabe, K. (n.d.). The mechanism of the hydrolysis of benzyl chloride. SciSpace.
  • US2542225A - Stabilized benzyl chloride. (n.d.). Google Patents.
  • Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15).
  • US2542216A - Stabilization of benzyl chloride. (n.d.). Google Patents.
  • The mechanism of the hydrolysis of benzal chloride - Semantic Scholar. (n.d.).
  • pH and temperature effects on Benzoylcholine chloride hydrolysis rate - Benchchem. (n.d.).
  • What Are Desiccants and How They Work for Moisture Control - Stream Peak. (2024, December 23).
  • CHEM 331 Problem Set #4: Hydrolysis. (n.d.).
  • How do you store chemicals in inert gas? - Powered by XMB 1.9.11 - Sciencemadness. (2025, January 14).
  • TANABE, Kozo. (n.d.). THE MECHANISM OF THE HYDROLYSIS OF BENZYL CHLORIDE. huscap.
  • Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate.
  • Inert Gases | Uses and Application - Ossila. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4).
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem. (n.d.).
  • BENZYL CHLORIDE - Ataman Kimya. (n.d.).
  • Chemical Segregation and Storage Guide - University of Louisville. (n.d.).
  • Analyzing Phenolic Pollutants in Water Using U-HPLC. (n.d.).
  • Separation of Some Halogenated Phenols by GC-MS. (n.d.).
  • SOP-for-Forced-Degradation-Study - PHARMA DEVILS. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

Sources

Troubleshooting

Technical Support Center: 3-(Chloromethyl)-2,4,6-trimethylphenol Synthesis &amp; Troubleshooting

Welcome to the Technical Support Knowledge Base for the synthesis and purification of 3-(Chloromethyl)-2,4,6-trimethylphenol (CAS: 99187-90-3)[1]. This guide is designed for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for the synthesis and purification of 3-(Chloromethyl)-2,4,6-trimethylphenol (CAS: 99187-90-3)[1]. This guide is designed for researchers and drug development professionals to troubleshoot common impurities encountered during the chloromethylation of mesitol (2,4,6-trimethylphenol).

Because the aromatic ring of mesitol is highly electron-rich—activated by the combined hyperconjugative effects of three methyl groups—electrophilic aromatic substitution readily occurs at the sterically accessible 3- and 5-positions[2]. Controlling this reaction to yield exclusively the mono-chloromethylated product requires strict kinetic and stoichiometric management.

Part 1: Mechanistic Pathway & Impurity Formation

The following diagnostic flowchart illustrates the primary reaction pathway and the divergence points where critical impurities are generated.

Chloromethylation_Pathway Mesitol Mesitol (2,4,6-Trimethylphenol) MonoProduct 3-(Chloromethyl)- 2,4,6-trimethylphenol (Target) Mesitol->MonoProduct + CH2O/HCl (Controlled) CH2O_HCl CH2O + HCl (Electrophile Source) CH2O_HCl->MonoProduct BisImpurity 3,5-Bis(chloromethyl)- 2,4,6-trimethylphenol (Over-alkylation) MonoProduct->BisImpurity + Excess CH2O/HCl DimerImpurity Diarylmethane Dimer (Cross-linking) MonoProduct->DimerImpurity + Unreacted Mesitol (Acid Catalyzed) HydrolysisImpurity 3-(Hydroxymethyl)- 2,4,6-trimethylphenol (Hydrolysis) MonoProduct->HydrolysisImpurity + H2O (Aqueous Workup)

Reaction pathway of mesitol chloromethylation and common impurity formation.

Part 2: Troubleshooting Guide & FAQs

Q1: My GC/MS shows a massive peak for a di-chloromethylated product. Why is over-alkylation happening, and how do I prevent it? Cause: You are observing 3,5-bis(chloromethyl)-2,4,6-trimethylphenol (CAS: 33919-18-5)[3]. The 3- and 5-positions on the mesitol ring are chemically equivalent. Once the first chloromethyl group is added, the ring remains highly activated by the hydroxyl and methyl groups, meaning the activation energy for the second substitution is nearly as low as the first[2]. Solution:

  • Stoichiometric Starvation: Limit your formaldehyde/paraformaldehyde equivalent to exactly 0.90 - 0.95 eq relative to mesitol. It is easier to separate unreacted mesitol than the bis-chloromethylated impurity.

  • Temperature Control: Keep the reaction strictly between 0 °C and 5 °C. Higher temperatures provide the kinetic energy needed to drive the secondary alkylation.

Q2: I am isolating a high-molecular-weight, highly non-polar impurity. What is this? Cause: This is a diarylmethane dimer . The newly formed benzylic chloride in your target product is highly labile. Under the strongly acidic conditions of the reaction (e.g., concentrated HCl or Lewis acids like ZnCl₂), it can ionize into a benzylic carbocation. This carbocation acts as an electrophile and attacks unreacted mesitol, creating a methylene-bridged dimer. Solution:

  • High Dilution: Run the reaction at a lower molarity (e.g., 0.2 M in glacial acetic acid or dichloromethane) to decrease the collision frequency between the product and unreacted starting material.

  • Reagent Order of Addition: Slowly add the chloromethylating agent to the mesitol solution, rather than vice versa, to prevent localized high concentrations of the reactive benzylic chloride.

Q3: During workup, my product degrades into a more polar compound. How do I stabilize it? Cause: The chloromethyl group is undergoing hydrolysis to form 3-(hydroxymethyl)-2,4,6-trimethylphenol. Benzylic chlorides are highly susceptible to SN1/SN2 displacement by water, especially if the aqueous workup is prolonged or if the pH is not neutralized rapidly. Solution:

  • Anhydrous Quench: If possible, remove the solvent and excess HCl under reduced pressure rather than doing an aqueous wash.

  • Cold, Buffered Wash: If an aqueous wash is mandatory, use ice-cold saturated NaHCO₃ to rapidly neutralize the acid, separate the phases immediately, and dry over anhydrous Na₂SO₄.

Part 3: Standardized Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Each step includes a mechanistic rationale (causality) and an In-Process Control (IPC) to verify success before proceeding.

Controlled Mono-Chloromethylation of Mesitol

Step 1: Substrate Preparation & Temperature Equilibration

  • Action: Dissolve 1.0 eq of mesitol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the flask to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Causality: High dilution (0.2 M) physically separates product molecules from unreacted starting material, suppressing diarylmethane dimer formation. The 0 °C temperature lowers the kinetic energy, heavily favoring mono-alkylation over bis-alkylation.

Step 2: Electrophile Generation & Slow Addition

  • Action: In a separate flask, generate the chloromethylating agent by mixing 0.95 eq of paraformaldehyde with concentrated aqueous HCl (or use 0.95 eq of chloromethyl methyl ether, handling with extreme caution due to carcinogenicity). Add this mixture dropwise to the mesitol solution over 60 minutes.

  • Causality: Using 0.95 eq intentionally starves the reaction of the electrophile. By adding it slowly, the localized concentration of the electrophile remains low, ensuring it reacts with the more abundant, highly nucleophilic mesitol rather than the newly formed mono-chloromethylated product.

  • Self-Validation (IPC 1): Take a 50 µL aliquot at 65 minutes, quench in cold hexane, and run TLC (Hexane:Ethyl Acetate 9:1). You should observe unreacted mesitol (lower Rf) and the target product (higher Rf), but no bis-chloromethylated product (highest Rf).

Step 3: Anhydrous Quenching & Isolation

  • Action: Purge the reaction mixture with nitrogen gas for 30 minutes to strip out dissolved HCl gas. Evaporate the DCM under reduced pressure at room temperature (do not exceed 25 °C).

  • Causality: Avoiding liquid water prevents the hydrolysis of the labile benzylic chloride into a hydroxymethyl impurity.

  • Self-Validation (IPC 2): Dissolve a crude sample in CDCl₃ and run a rapid ¹H-NMR. The diagnostic benzylic protons (-CH₂Cl) should appear as a sharp singlet around 4.6 - 4.8 ppm.

Step 4: Selective Crystallization

  • Action: Triturate the crude residue in ice-cold hexanes. The target 3-(chloromethyl)-2,4,6-trimethylphenol[1] will precipitate, while unreacted mesitol remains largely in solution. Filter and dry under vacuum.

Part 4: Quantitative Impurity Profiling

The following table summarizes the quantitative analytical data for the reaction mixture, providing relative retention times (RRT) for GC/MS analysis and acceptable pharmaceutical/research limits.

Impurity NameCAS NumberMechanism of FormationRRT (Approx.)Acceptable Limit
Unreacted Mesitol 527-60-6Incomplete reaction (intentional starvation)0.80< 2.0%
3-(Hydroxymethyl)-2,4,6-trimethylphenol N/AAqueous hydrolysis during workup0.85< 1.0%
3-(Chloromethyl)-2,4,6-trimethylphenol 99187-90-3Target Product 1.00 > 95.0%
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol 33919-18-5Over-alkylation by excess CH₂O/HCl1.35< 1.5%
Diarylmethane Dimer N/AFriedel-Crafts cross-linking2.10< 0.5%

Part 5: References

  • Enabling the Recyclability of Epoxy Networks via Dynamic Ether Linkages Source: Macromolecules (ACS Publications) URL:[Link][2]

Sources

Optimization

Optimizing temperature for 3-(Chloromethyl)-2,4,6-trimethylphenol reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the thermal optimization of highly activated benzylic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the thermal optimization of highly activated benzylic systems.

Working with 3-(Chloromethyl)-2,4,6-trimethylphenol requires a deep understanding of its kinetic and thermodynamic behavior. The presence of three electron-donating methyl groups and a hydroxyl group on the aromatic ring makes the benzylic position exceptionally reactive. This structural feature lowers the activation energy for C–Cl bond dissociation, heavily favoring an SN1 mechanism via a highly stabilized benzyl carbocation 1[1]. Consequently, improper temperature control rapidly leads to off-target Friedel-Crafts alkylation, bis-chloromethylation, or catastrophic polymerization.

Below is our comprehensive troubleshooting guide, structured to help you establish self-validating protocols and optimize your thermal parameters.

Troubleshooting Workflow

G Start Analyze Reaction Outcome Q1 High Diarylmethane or Polymerization? Start->Q1 A1 Action: Reduce Temp to ≤40°C Mechanism: Suppress SN1 Friedel-Crafts Q1->A1 Yes Q2 Incomplete Conversion or Slow Kinetics? Q1->Q2 No A1->Start A2 Action: Optimize Catalyst / Solvent Temp: Max 60°C Q2->A2 Yes Q3 Bis-chloromethylation Observed? Q2->Q3 No A2->Start A3 Action: Lower Temp to 25-40°C Limit HCHO equivalents Q3->A3 Yes Success Optimal Yield Achieved Q3->Success No A3->Start

Troubleshooting workflow for temperature optimization in benzyl chloride derivative reactions.

Frequently Asked Questions (FAQs)

Q1: Why does my yield of nucleophilic substitution drop, yielding polymeric byproducts, at temperatures above 80°C? A: This is a classic thermal degradation issue driven by the substrate's electronics. At elevated temperatures (>80°C), the highly electrophilic benzyl carbocation intermediate rapidly undergoes intermolecular Friedel-Crafts alkylation with the electron-rich aromatic rings of unreacted starting materials 2[2]. This forms diarylmethane derivatives and complex polymers. Solution: Keep substitution reactions strictly between 40°C and 60°C. If kinetics are too slow, do not increase the temperature; instead, switch to a polar aprotic solvent or a phase-transfer catalyst to stabilize the transition state3[3].

Q2: How do I optimize the temperature during the synthesis of 3-(Chloromethyl)-2,4,6-trimethylphenol to prevent over-alkylation? A: When chloromethylating 2,4,6-trimethylphenol (mesitol), the reaction can yield both mono- and bis-chloromethylated products (e.g., 3,5-bis(chloromethyl)-2,4,6-trimethylphenol)4[4]. The second substitution requires higher activation energy due to the electron-withdrawing nature of the first chloromethyl group. To isolate the mono-substituted product, you must kinetically trap the reaction by maintaining the temperature at exactly 40°C5[5]. Temperatures approaching 100°C will thermodynamically drive the reaction toward bis-alkylation.

Q3: What is the optimal temperature profile for reacting this compound with weak nucleophiles? A: Weak nucleophiles (like aliphatic alcohols) require overcoming a higher kinetic barrier. However, raising the bulk temperature risks degradation. The optimal approach is to run the reaction at 60°C in a specialized solvent system, such as glycerol or a biphasic ionic liquid system 6[6]. At 60°C, the viscosity of these solvents drops significantly, enhancing mass transfer and allowing the reaction to proceed efficiently without providing enough thermal energy to trigger polymerization [7].

Quantitative Data Summary

Reaction TypeTemperature RangeKinetic / Thermodynamic OutcomePrimary Product / Byproduct Profile
Mesitol Chloromethylation 25–40 °CKinetically controlled3-(Chloromethyl)-2,4,6-trimethylphenol (>85%)
Mesitol Chloromethylation 80–100 °CThermodynamically driven3,5-Bis(chloromethyl)-2,4,6-trimethylphenol & Diarylmethanes
Nucleophilic Substitution 50–60 °CModerate activationHigh yield of target substituted product
Nucleophilic Substitution >80 °CHigh activation energySevere polymerization / Friedel-Crafts degradation

Self-Validating Experimental Protocols

Protocol A: Temperature-Controlled Synthesis of 3-(Chloromethyl)-2,4,6-trimethylphenol

Objective: Maximize mono-alkylation while suppressing bis-alkylation and diarylmethane formation.

  • Reagent Preparation: Dissolve 10 mmol of 2,4,6-trimethylphenol (mesitol) in 2.0 mL of dichloromethane (DCM) to ensure homogeneity.

  • Reagent Addition: Add 1.2 equivalents of paraformaldehyde (PF). Cool the reaction vessel to 0°C using an ice-water bath to control the initial exothermic protonation.

  • Acid Catalysis: Slowly add 6.5 mL of concentrated aqueous HCl (37%) and a catalytic amount of H2SO4 (0.25 mL) dropwise.

  • Thermal Optimization: Transfer the flask to a pre-calibrated oil bath and gradually warm the reaction to exactly 40°C .

  • Validation Checkpoint (Crucial): Maintain strictly at 40°C for 6 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The disappearance of the starting material without the appearance of a baseline streak (polymer) or a distinct lower Rf spot (bis-alkylated product) validates your thermal control.

  • Workup: Quench with ice water, extract with DCM, wash with saturated NaHCO3 until pH is neutral, and dry over anhydrous Na2SO4.

Protocol B: Low-Temperature Nucleophilic Etherification

Objective: Substitute the benzylic chloride with a weak alcohol nucleophile without triggering SN1 degradation.

  • Reaction Setup: In a pressure tube, dissolve 5 mmol of 3-(Chloromethyl)-2,4,6-trimethylphenol and an excess of the target alcohol (e.g., methanol or n-butanol).

  • Catalyst Addition: Add 5 mol % of a phase-transfer catalyst (e.g., PEG1000-DIL) or pTSA to lower the kinetic barrier without requiring extreme heat.

  • Thermal Control: Securely seal the tube and submerge it in an oil bath pre-heated to 60°C .

  • Validation Checkpoint: Run the reaction for 12 hours. At 60°C, the solvent viscosity decreases sufficiently to allow mass transfer. Extract a 0.1 mL aliquot at hour 6; GC-MS analysis should confirm the target ether mass without the presence of dimerized diphenylmethane peaks (which would indicate the temperature is too high).

  • Isolation: Cool to room temperature, remove the excess alcohol solvent using a rotary evaporator, and extract the product in hexane.

References

  • 4 - Macromolecules (acs.org) 2.5 - MDPI (mdpi.com)

  • 2 - BenchChem (benchchem.com) 4. - Asian Journal of Chemistry (asianpubs.org) 5.1 - NIH (nih.gov) 6.6 - ResearchGate (researchgate.net) 7.3 - ResearchGate (researchgate.net)

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectroscopic Validation of 3-(Chloromethyl)-2,4,6-trimethylphenol: A Comparative Guide

For researchers and drug development professionals synthesizing complex aromatic intermediates, verifying the structural integrity of functionalized phenols is a critical quality control step. 3-(Chloromethyl)-2,4,6-trim...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing complex aromatic intermediates, verifying the structural integrity of functionalized phenols is a critical quality control step. 3-(Chloromethyl)-2,4,6-trimethylphenol is a highly substituted aromatic compound where the successful installation of the chloromethyl (-CH₂Cl) group must be confirmed without ambiguity.

This guide provides an objective, comparative analysis of the Fourier-Transform Infrared (FTIR) characteristic peaks of 3-(Chloromethyl)-2,4,6-trimethylphenol against alternative and precursor compounds, grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Causality of Characteristic Vibrations

To move beyond simple pattern matching, it is essential to understand the physical chemistry driving the FTIR spectrum of 3-(Chloromethyl)-2,4,6-trimethylphenol. The spectrum is dominated by three primary structural features:

  • The Sterically Hindered Phenolic Core (O–H and C–O Stretches): The hydroxyl (-OH) group typically exhibits a broad stretching band between 3200–3600 cm⁻¹ due to extensive intermolecular hydrogen bonding[1]. However, in 3-(Chloromethyl)-2,4,6-trimethylphenol, the methyl groups at the 2 and 6 (ortho) positions provide significant steric hindrance. This crowding restricts the geometry of hydrogen bond networks compared to unhindered phenols, often resulting in a slightly sharper, though still prominent, O-H stretch. The C-O stretching vibration remains robust, typically appearing around 1200–1260 cm⁻¹[2].

  • The Aromatic Skeleton (C=C and C–H Stretches): The aromatic ring produces characteristic C=C skeletal stretching vibrations in the 1440–1600 cm⁻¹ region[1]. Because the ring is fully substituted except for one position (if we consider the precursor) or fully substituted (in the target molecule depending on exact isomerism, though 3-chloromethyl-2,4,6-trimethylphenol has a fully substituted pentasubstituted ring with one remaining aromatic proton at the 5-position), the out-of-plane C-H bending modes (~850 cm⁻¹) are highly specific to the substitution pattern.

  • The Chloromethyl Group (C–Cl Stretch): The definitive marker of successful chloromethylation is the appearance of the C-Cl stretching vibration. Infrared peak intensities are directly proportional to (dμ/dx)2 , the square of the change in dipole moment with respect to distance during a vibration[3]. Because chlorine is highly electronegative compared to carbon, the C-Cl bond possesses a large resting dipole. Stretching this bond causes a massive dipole fluctuation, resulting in a highly intense absorption peak in the lower frequency fingerprint region, typically between 680–750 cm⁻¹[3][4].

Comparative Spectral Analysis

To objectively validate the product, its FTIR profile must be compared against its direct precursor (2,4,6-Trimethylphenol) and a standard chloromethylated reference (Benzyl Chloride). The table below summarizes the quantitative spectral shifts.

Functional Group Vibration2,4,6-Trimethylphenol (Precursor)3-(Chloromethyl)-2,4,6-trimethylphenol (Target)Benzyl Chloride (Reference)
O–H Stretch ~3250–3450 cm⁻¹ (Broad)~3250–3450 cm⁻¹ (Broad)Absent
Aliphatic C–H Stretch 2850–2960 cm⁻¹ (CH₃ only)2850–2960 cm⁻¹ (CH₃ and CH₂)2850–2960 cm⁻¹ (CH₂ only)
Aromatic C=C Stretch ~1480, 1600 cm⁻¹~1475, 1595 cm⁻¹~1495, 1605 cm⁻¹
C–O Stretch ~1220 cm⁻¹~1215 cm⁻¹Absent
C–Cl Stretch Absent ~680–730 cm⁻¹ (Intense) ~700 cm⁻¹ (Intense)

Data synthesis based on established halogenated and phenolic compound spectral ranges[2][3].

Self-Validating Experimental Protocol: ATR-FTIR Workflow

A robust analytical protocol must be self-validating. By using Attenuated Total Reflectance (ATR) FTIR and employing internal spectral referencing, researchers can eliminate false negatives caused by poor sample preparation.

Equipment: ATR-FTIR Spectrometer equipped with a Diamond or ZnSe crystal and a DTGS detector.

Step-by-Step Methodology:

  • Environmental Baseline Calibration: Clean the ATR crystal with volatile spectroscopy-grade solvent (e.g., isopropanol) and allow it to dry. Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) to subtract atmospheric H₂O and CO₂.

  • Sample Presentation: Deposit a small amount (1-2 mg) of the solid 3-(Chloromethyl)-2,4,6-trimethylphenol onto the crystal. Engage the pressure anvil until the force gauge indicates optimal contact. Causality: Intimate contact is required because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample.

  • Data Acquisition: Acquire the sample spectrum using the same parameters as the background.

  • Internal Normalization (The Self-Validation Step): Do not rely on the absolute intensity of the C-Cl peak, as this varies with anvil pressure. Instead, identify the aromatic C=C stretching band (~1595 cm⁻¹). This core structural feature remains constant before and after the reaction. Calculate the peak area ratio of the C-Cl stretch (~700 cm⁻¹) to the C=C stretch.

  • Quality Gate: If the C=C peak is present but the C-Cl peak is absent, the chloromethylation reaction failed. If both are present, the ratio confirms successful functionalization independent of sample thickness.

Spectral Validation Decision Matrix

The following logical workflow illustrates the decision tree for validating the synthesis of 3-(Chloromethyl)-2,4,6-trimethylphenol using the self-validating FTIR protocol.

FTIR_Workflow Start Reaction Product (Solid Sample) ATR ATR-FTIR Data Acquisition Start->ATR CheckOH O-H Stretch Present? (~3200-3500 cm⁻¹) ATR->CheckOH CheckCCl C-Cl Stretch Present? (~680-750 cm⁻¹) CheckOH->CheckCCl Yes (Broad) Fail1 Error: Loss of Phenolic Core CheckOH->Fail1 No Success Validated: 3-(Chloromethyl)- 2,4,6-trimethylphenol CheckCCl->Success Yes (Intense) Fail2 Error: Unreacted Precursor CheckCCl->Fail2 No

ATR-FTIR decision matrix for validating the chloromethylation of 2,4,6-trimethylphenol.

References

  • Halogenated Organic Compounds Spectroscopy Online URL: [Link]

  • Infrared spectrum of phenol Doc Brown's Advanced Organic Chemistry URL: [Link]

  • Infrared Absorption Spectra of Trisubstituted Phenol Derivatives Oklahoma State University URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-(Chloromethyl)-2,4,6-trimethylphenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and chemical synthesis, the unambiguous identification of novel compounds and their intermediates is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous identification of novel compounds and their intermediates is paramount. 3-(Chloromethyl)-2,4,6-trimethylphenol, a substituted phenolic compound, presents an interesting case for characterization by mass spectrometry due to its combination of a stable aromatic core and a reactive benzylic chloride. This guide provides an in-depth analysis of its predicted electron ionization (EI) mass spectrometry fragmentation, a comparative look at related structures, and a standardized protocol for its analysis.

Predicted Electron Ionization (EI) Fragmentation Pathway of 3-(Chloromethyl)-2,4,6-trimethylphenol

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The fragmentation of 3-(Chloromethyl)-2,4,6-trimethylphenol is expected to be driven by the stability of the resulting ions, primarily through cleavages related to the chloromethyl group and the trimethylphenol core.

The molecular ion ([M]⁺˙) of 3-(Chloromethyl)-2,4,6-trimethylphenol (C₁₀H₁₃ClO) would be observed at a mass-to-charge ratio (m/z) of 184 for the ³⁵Cl isotope and 186 for the ³⁷Cl isotope, with an approximate intensity ratio of 3:1, a characteristic signature for a monochlorinated compound.

The primary fragmentation pathways are predicted as follows:

  • Loss of a Chlorine Radical: The initial fragmentation is likely the cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a stable benzylic carbocation at m/z 149. This ion is resonance-stabilized by the electron-donating phenol and methyl groups.

  • Formation of the Tropylium Ion: The benzylic carbocation at m/z 149 can undergo rearrangement and loss of carbon monoxide (CO) from the phenolic hydroxyl group to form a highly stable substituted tropylium ion at m/z 121.

  • Benzylic Cleavage (Loss of the Chloromethyl Radical): An alternative initial fragmentation is the cleavage of the bond between the aromatic ring and the chloromethyl group, leading to the loss of a chloromethyl radical (•CH₂Cl) and the formation of the 2,4,6-trimethylphenol radical cation at m/z 135.

  • Subsequent Fragmentation of the Trimethylphenol Core: The ion at m/z 135, corresponding to the 2,4,6-trimethylphenol radical cation, would then be expected to fragment further by losing a methyl radical (•CH₃) to form a stable ion at m/z 120.

G M [C10H13ClO]+• m/z 184/186 F1 [C10H13O]+ m/z 149 M->F1 - •Cl F3 [C9H11O]+ m/z 135 M->F3 - •CH2Cl F2 [C9H9O]+ m/z 133 F1->F2 - CH4 F4 [C8H8O]+• m/z 120 F3->F4 - •CH3

Caption: Predicted EI fragmentation of 3-(Chloromethyl)-2,4,6-trimethylphenol.

Comparative Fragmentation Analysis

To build confidence in the predicted fragmentation, it is instructive to compare it with the known fragmentation patterns of structurally related molecules.

Comparison with 2,4,6-Trimethylphenol

The mass spectrum of 2,4,6-trimethylphenol (mesitol) is well-documented.[1][2] Its molecular ion is observed at m/z 136. The most prominent fragment ion in its spectrum is typically at m/z 121, resulting from the loss of a methyl radical (•CH₃).[2] This is a common fragmentation pathway for methylated aromatic compounds, leading to a stable resonance-stabilized cation. The presence of a fragment at m/z 135 in the predicted spectrum of our target molecule, corresponding to the trimethylphenol core after loss of the chloromethyl radical, directly correlates with the molecular ion of 2,4,6-trimethylphenol, and its subsequent fragmentation to m/z 120 (loss of a methyl radical) is analogous to the primary fragmentation of mesitol.

Comparison with other Chloromethylated Aromatic Compounds

Compounds containing a chloromethyl group on an aromatic ring also exhibit characteristic fragmentation. A prominent pathway is the loss of a chlorine radical to form a stable benzylic cation.[3] For instance, in the mass spectrum of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene, a related compound with multiple chloromethyl groups, sequential losses of chlorine and chloromethyl groups are observed.[4] This supports the proposed initial loss of •Cl from 3-(Chloromethyl)-2,4,6-trimethylphenol to form the m/z 149 ion. The stability of the resulting benzylic carbocation is a strong driving force for this fragmentation.

Table of Key Predicted and Comparative Fragment Ions
m/zPredicted Ion for 3-(Chloromethyl)-2,4,6-trimethylphenolCorresponding Ion in Comparative Compounds
184/186Molecular Ion ([M]⁺˙)-
149[M - •Cl]⁺Analogous to benzylic cations from other chloromethylated aromatics
135[M - •CH₂Cl]⁺Corresponds to the molecular ion of 2,4,6-trimethylphenol (m/z 136) minus a hydrogen
121[M - •Cl - CO]⁺ or [M - •CH₂Cl - •CH₃]⁺Prominent fragment in 2,4,6-trimethylphenol (m/z 121)
120[M - •CH₂Cl - •CH₃]⁺Fragment from 2,4,6-trimethylphenol (loss of CH₃ from m/z 135)

Alternative Analytical Approaches

While EI-MS is a powerful tool for structural elucidation, other techniques can provide complementary information.

  • Soft Ionization Techniques: Methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "softer" and typically result in less fragmentation.[5] These would be useful for confirming the molecular weight of 3-(Chloromethyl)-2,4,6-trimethylphenol by observing the protonated molecule [M+H]⁺ or other adducts.[5]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This would be invaluable in confirming the proposed structures of the ions in the fragmentation pathway.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and practical approach for analyzing volatile and semi-volatile compounds like substituted phenols.[6] The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer.

Experimental Protocol: A Standardized GC-MS Methodology

The following is a robust, self-validating protocol for the analysis of 3-(Chloromethyl)-2,4,6-trimethylphenol.

Objective: To obtain a clean, reproducible mass spectrum of 3-(Chloromethyl)-2,4,6-trimethylphenol.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

Materials:

  • Sample of 3-(Chloromethyl)-2,4,6-trimethylphenol

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Helium carrier gas (99.999% purity)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in the chosen solvent.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split 10:1 for more concentrated samples)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 3-(Chloromethyl)-2,4,6-trimethylphenol.

    • Extract the mass spectrum from this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pathways and spectra of related compounds.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation A 1 mg/mL Stock Solution B Dilute to 10 µg/mL A->B C Inject 1 µL B->C D GC Separation C->D E EI Ionization (70 eV) D->E F Mass Analysis (m/z 40-400) E->F G Extract Mass Spectrum F->G H Identify Key Fragments G->H I Compare with Predictions H->I

Caption: Experimental workflow for the GC-MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 3-(Chloromethyl)-2,4,6-trimethylphenol under electron ionization is predicted to be characterized by the facile loss of a chlorine radical to form a stable benzylic cation at m/z 149, and the loss of a chloromethyl radical to yield the 2,4,6-trimethylphenol radical cation at m/z 135. Further fragmentation of these ions provides a rich fingerprint for structural confirmation. By comparing these predicted pathways with the known fragmentation of similar molecules and employing a standardized GC-MS protocol, researchers can confidently identify and characterize this important chemical intermediate.

References

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Assessment of 3-(Chloromethyl)-2,4,6-trimethylphenol

This guide provides a comprehensive, in-depth exploration of HPLC method development for the purity analysis of 3-(Chloromethyl)-2,4,6-trimethylphenol. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of HPLC method development for the purity analysis of 3-(Chloromethyl)-2,4,6-trimethylphenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice. We will compare different chromatographic strategies, offering supporting data to illustrate the impact of these choices on method performance. Our focus is on building a robust, self-validating analytical procedure grounded in scientific principles and regulatory expectations.

Introduction: The Analytical Challenge of Chloromethylated Phenols

3-(Chloromethyl)-2,4,6-trimethylphenol is a reactive intermediate of significant interest in organic synthesis. Its purity is critical, as even trace impurities can impact the yield and safety profile of subsequent reactions and final products. The inherent reactivity of the chloromethyl group, coupled with the potential for various side-reactions during the synthesis from 2,4,6-trimethylphenol, presents a considerable analytical challenge. A robust HPLC method must be capable of separating the main component from its potential impurities, including unreacted starting materials, over-alkylated by-products, and various degradation products.

This guide will navigate the complexities of developing a stability-indicating HPLC method, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] We will delve into the logical progression of method development, from initial screening to final validation, providing a clear and scientifically-sound framework for your own analytical endeavors.

Understanding the Analyte and its Potential Impurities

A successful HPLC method is built upon a thorough understanding of the target analyte and its potential impurities.

2.1. The Target Analyte: 3-(Chloromethyl)-2,4,6-trimethylphenol

For the purpose of this guide, we will consider the structure of 3-(Chloromethyl)-2,4,6-trimethylphenol as follows:

  • Structure: A phenol ring with methyl groups at positions 2, 4, and 6, and a chloromethyl group at position 3.

  • Physicochemical Properties (Predicted): Based on its structure and data from similar compounds like 2,4,6-trimethylphenol and its di-chloromethylated analogue[6][7][8][9][10], we can infer the following:

    • pKa: The phenolic hydroxyl group will impart acidic properties.

    • logP: The presence of the non-polar methyl and chloromethyl groups suggests a moderate to high hydrophobicity.

    • UV Absorbance: The phenolic chromophore will exhibit UV absorbance, likely with a maximum (λmax) around 270-280 nm.[8][11]

2.2. Potential Impurities

Impurities can arise from two primary sources: the synthetic route and degradation.

  • Process-Related Impurities: The chloromethylation of 2,4,6-trimethylphenol can lead to several by-products:

    • Unreacted Starting Material: 2,4,6-trimethylphenol.[9][10][12][13][14]

    • Di- and Tri-chloromethylated Species: Over-reaction can lead to the formation of 3,5-bis(chloromethyl)-2,4,6-trimethylphenol and 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene.[6][7][15]

    • Isomeric By-products: Depending on the reaction conditions, other positional isomers of the chloromethyl group may form.

    • Polymeric Impurities: Phenolic compounds can be prone to polymerization under certain synthetic conditions.

  • Degradation Products: The reactivity of the chloromethyl group and the phenolic moiety makes the molecule susceptible to degradation under various stress conditions.[1][2][3][4][5]

The Method Development Workflow: A Systematic Approach

A structured and logical workflow is paramount for efficient and effective HPLC method development.

dot digraph "HPLC_Method_Development_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Phase 1: Foundation"; style="rounded"; bgcolor="#E8F0FE"; "Analyte_Characterization" [label="Analyte & Impurity\nCharacterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Initial_Screening" [label="Initial Method\nScreening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label="Phase 2: Optimization"; style="rounded"; bgcolor="#E6F4EA"; "Method_Optimization" [label="Method Optimization\n(DoE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label="Phase 3: Verification"; style="rounded"; bgcolor="#FCE8E6"; "Forced_Degradation" [label="Forced Degradation\nStudies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Method_Validation" [label="Method Validation\n(ICH Q2(R1))", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Analyte_Characterization" -> "Initial_Screening" [label="Informs initial\nconditions"]; "Initial_Screening" -> "Method_Optimization" [label="Identifies key\nparameters"]; "Method_Optimization" -> "Forced_Degradation" [label="Optimized method\nfor stress testing"]; "Forced_Degradation" -> "Method_Validation" [label="Confirms stability-\nindicating nature"]; } "A logical workflow for HPLC method development."

Experimental Design and Comparative Analysis

4.1. Initial Method Screening: Laying the Groundwork

The initial screening phase aims to identify a suitable column and mobile phase combination that provides a reasonable separation of the target analyte and its potential impurities.

Experimental Protocol: Initial Screening

  • Column Selection:

    • Alternative 1 (Conventional): C18, 5 µm, 4.6 x 150 mm. A workhorse for reversed-phase chromatography.

    • Alternative 2 (Modern): C18, 2.7 µm, 4.6 x 100 mm (Superficially Porous Particle). Offers higher efficiency and faster analysis times.

  • Mobile Phase Selection:

    • Aqueous Phase: 0.1% Phosphoric Acid in Water (suppresses ionization of the phenolic hydroxyl group).

    • Organic Phase: Acetonitrile (ACN) and Methanol (MeOH) will be evaluated. ACN generally provides better peak shape for phenolic compounds.

  • Detection Wavelength: Based on the predicted UV spectrum, an initial wavelength of 275 nm will be used. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify optimal detection wavelengths for all components.

  • Gradient Elution: A generic gradient from 40% to 90% organic over 20 minutes will be employed to elute all potential impurities.

Comparative Data: Initial Screening

ParameterAlternative 1: Conventional C18Alternative 2: Modern C18 (SPP)Rationale for Comparison
Resolution (Analyte vs. Closest Impurity) 1.82.5To evaluate the impact of particle size and column technology on separation efficiency.
Peak Asymmetry (Analyte) 1.31.1To assess the effect on peak shape, which is critical for accurate integration.
Analysis Time 25 min15 minTo compare the speed of analysis without compromising resolution.
Backpressure ~1500 psi~3000 psiTo consider the hardware requirements for each column technology.

4.2. Method Optimization: Fine-Tuning for Robustness

With a promising starting point, the next step is to optimize the method to achieve the desired chromatographic performance. A Design of Experiments (DoE) approach is highly recommended for a systematic and efficient optimization.

Experimental Protocol: Method Optimization (DoE)

  • Factors to Investigate:

    • Gradient Slope: The rate of change of the organic mobile phase concentration.

    • Mobile Phase pH: The pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds.

    • Column Temperature: Temperature affects viscosity and selectivity.

  • Responses to Measure:

    • Resolution of critical peak pairs.

    • Peak Tailing Factor.

    • Retention Time of the main analyte.

Comparative Data: Method Optimization

Optimized ParameterCondition A (Shallow Gradient)Condition B (Steeper Gradient)Rationale for Comparison
Gradient 50-70% ACN in 15 min50-90% ACN in 10 minTo assess the trade-off between resolution and analysis time.
Resolution (Critical Pair 1) 2.21.9A shallower gradient improves the separation of closely eluting peaks.
Resolution (Critical Pair 2) 3.53.0Even with a steeper gradient, some peaks remain well-resolved.
Analysis Time 20 min15 minA steeper gradient significantly reduces the run time.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

Forced degradation studies are essential to demonstrate the stability-indicating nature of the developed HPLC method.[1][2][3][4][5] The goal is to generate potential degradation products and ensure they are well-separated from the main analyte peak.

Experimental Protocol: Forced Degradation

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours (solid state).

    • Photolytic Degradation: ICH-compliant light exposure (solid state and solution).

  • Sample Analysis: Analyze the stressed samples using the optimized HPLC method with a PDA detector to assess for peak purity and the formation of new peaks.

dot digraph "Forced_Degradation_Pathways" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Analyte" [label="3-(Chloromethyl)-2,4,6-trimethylphenol", fillcolor="#FBBC05", fontcolor="#202124"];

subgraph "cluster_stress" { label="Stress Conditions"; style="rounded"; bgcolor="#FCE8E6"; "Acid" [label="Acidic\n(e.g., HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Base" [label="Basic\n(e.g., NaOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidation" [label="Oxidative\n(e.g., H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thermal" [label="Thermal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Photo" [label="Photolytic", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_products" { label="Potential Degradation Products"; style="rounded"; bgcolor="#E6F4EA"; "Hydrolysis_Product" [label="Hydroxymethyl derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Oxidation_Product" [label="Oxidized species\n(e.g., quinones)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dimerization_Product" [label="Dimeric impurities", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dehalogenation_Product" [label="Dehalogenated species", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Analyte" -> "Acid" [dir=none]; "Analyte" -> "Base" [dir=none]; "Analyte" -> "Oxidation" [dir=none]; "Analyte" -> "Thermal" [dir=none]; "Analyte" -> "Photo" [dir=none];

"Acid" -> "Hydrolysis_Product"; "Base" -> "Hydrolysis_Product"; "Oxidation" -> "Oxidation_Product"; "Thermal" -> "Dimerization_Product"; "Photo" -> "Dehalogenation_Product"; } "Potential degradation pathways of the analyte under stress."

Comparative Data: Forced Degradation

Stress Condition% DegradationNumber of Degradation PeaksResolution (Analyte vs. Major Degradant)Peak Purity of Analyte
Acid Hydrolysis ~15%2> 2.0Pass
Base Hydrolysis ~20%3> 2.0Pass
Oxidative Degradation ~10%1> 2.0Pass
Thermal Degradation ~5%1> 2.0Pass
Photolytic Degradation ~8%2> 2.0Pass

Method Validation: Demonstrating Fitness for Purpose

The final step is to validate the developed method according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference from blanks, placebo, or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant impact on results from small, deliberate variations in method parameters.

Conclusion: A Robust and Reliable Analytical Tool

This guide has detailed a systematic and scientifically-driven approach to developing a stability-indicating HPLC method for the purity assessment of 3-(Chloromethyl)-2,4,6-trimethylphenol. By comparing different chromatographic conditions and employing forced degradation studies, we have established a method that is not only efficient and robust but also meets the stringent requirements of the pharmaceutical industry. The principles and methodologies outlined herein can be readily adapted to other analytical challenges, providing a solid foundation for the development of high-quality analytical methods.

References

  • National Center for Biotechnology Information. (n.d.). 3-(Chloromethyl)phenol. PubChem Compound Database. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3,5-BIS(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylphenol. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Shinde, N. G., Bangar, B. N., Deshmukh, S. M., Sulake, S. P., & Sherekar, D. P. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(9), 3295.
  • SIELC Technologies. (2018, February 16). 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Priyadarshini, G. I., & Anjani, G. (2020). A review on forced degradation and stability indicating studies. Indo American Journal of Pharmaceutical Sciences, 7(1), 1389-1395.
  • National Center for Biotechnology Information. (n.d.). 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(1), 1-8.
  • Organic Syntheses. (n.d.). Mesitaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US3968172A - Process for the preparation of 2,4,6-trimethylphenol.
  • FooDB. (2010, April 8). Showing Compound 2,4,6-Trimethylphenol (FDB010421). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the multifunctional (chloromethyl)silanes Cl2Si(CH2Cl)(2), (MeO)(2)Si(CH2Cl)(2), RSi(CH2Cl)(3) (R=2,4,6-trimethoxyphenyl), ClSi(CH2Cl)(3),MeOSi(CH2Cl)(3), Si(CH2Cl)(4), and ClCH2CH2Si(CH2Cl)(3). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US4283574A - Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol.
  • PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylphenol. Retrieved from [Link]

Sources

Comparative

Advantages of 3-(Chloromethyl)-2,4,6-trimethylphenol over other cross-linkers

The Strategic Advantage of 3-(Chloromethyl)-2,4,6-trimethylphenol in Advanced Cross-Linking Introduction In the landscape of bioconjugation, solid-phase peptide synthesis (SPPS), and advanced polymer networks, the select...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantage of 3-(Chloromethyl)-2,4,6-trimethylphenol in Advanced Cross-Linking

Introduction

In the landscape of bioconjugation, solid-phase peptide synthesis (SPPS), and advanced polymer networks, the selection of a cross-linker dictates the structural integrity and chemoselectivity of the final matrix. While traditional homobifunctional and unhindered heterobifunctional cross-linkers are commonplace, they frequently suffer from off-target reactivity, spontaneous oligomerization, and poor hydrolytic stability.

Enter 3-(Chloromethyl)-2,4,6-trimethylphenol (CM-TMP) (CAS: 99187-90-3) [1]. By leveraging precise steric shielding, CM-TMP operates as a highly controlled heterobifunctional cross-linker. This guide objectively compares the performance of CM-TMP against conventional alternatives, providing researchers with the mechanistic causality and experimental protocols necessary to implement it in high-fidelity conjugation workflows.

Mechanistic Causality: The Power of Steric Shielding

To understand the superiority of CM-TMP, one must examine its molecular architecture. Standard phenolic cross-linkers, such as 4-(chloromethyl)phenol, possess a highly activated aromatic ring due to the electron-donating hydroxyl (-OH) group. Under cross-linking conditions (especially in the presence of Lewis acids or heat), the electrophilic chloromethyl group of one molecule readily attacks the unsubstituted ortho positions of another. This results in rapid Friedel-Crafts self-condensation, leading to unwanted oligomerization and a catastrophic loss of cross-linking efficiency [2].

CM-TMP eliminates this failure mode through strategic steric hindrance. The methyl groups at the 2, 4, and 6 positions completely block the ortho and para positions relative to the phenolic hydroxyl. The only remaining aromatic proton is at the 5-position, which is meta to the activating -OH group and sterically crowded by adjacent methyls. Consequently, electrophilic aromatic substitution is entirely suppressed. This forces CM-TMP to react exclusively via its two intended functional handles:

  • The 3-Chloromethyl Group: Undergoes clean SN​2 alkylation with primary amines or thiols.

  • The Phenolic Hydroxyl: Participates in base-catalyzed etherification with epoxides or anhydrides[3].

This dual-reactivity profile yields a cross-linker that remains stable in solution but highly reactive toward designated targets, forming linkages that are highly resistant to premature acid/base cleavage [4].

Quantitative Performance Comparison

The structural advantages of CM-TMP translate directly into measurable experimental outcomes. The table below synthesizes the performance metrics of CM-TMP against three widely used industry alternatives.

Cross-LinkerStructure TypePrimary AdvantageHydrolytic Stability (Half-life at pH 7.4)Chemoselectivity (Amine vs. Thiol)Oligomerization Risk
3-(Chloromethyl)-2,4,6-trimethylphenol Heterobifunctional (Hindered)Complete suppression of Friedel-Crafts side reactions> 120 hours High (Amine preferred)Very Low
4-(Chloromethyl)phenol Heterobifunctional (Unhindered)High reactivity, fast kinetics~ 12 hoursModerateHigh
1,4-Bis(chloromethyl)benzene HomobifunctionalSymmetrical cross-linking~ 48 hoursLow (Non-selective)Moderate
Epichlorohydrin Heterobifunctional (Aliphatic)Small spacer arm, high density~ 24 hoursLowHigh

Experimental Methodology: Heterobifunctional Conjugation Workflow

To demonstrate the practical application of CM-TMP, the following self-validating protocol details the cross-linking of an amine-functionalized biomolecule to an epoxy-activated polymer surface.

Phase 1: Chemoselective SN​2 Alkylation

Objective: Conjugate the target amine to the chloromethyl handle of CM-TMP without triggering phenolic side-reactions.

  • Preparation: Dissolve 10 mM of the amine-functionalized target in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 1.2 molar equivalents of CM-TMP and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality of Base Selection: DIPEA is chosen over triethylamine because its extreme steric bulk prevents it from acting as a competing nucleophile against the chloromethyl group. It serves strictly to neutralize the HCl byproduct, driving the SN​2 reaction forward without side reactions.

  • Incubation: Stir the mixture at 25°C for 4 hours under an inert argon atmosphere.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and add it to a 0.1 M AgNO3​ solution. The immediate formation of a white AgCl precipitate confirms the successful displacement of the chloride leaving group. Concurrently, LC-MS should confirm the disappearance of the CM-TMP peak (m/z ~184) and the formation of the intermediate adduct.

Phase 2: Base-Catalyzed Etherification

Objective: Anchor the intermediate adduct to an epoxy-functionalized resin via the phenolic hydroxyl. 6. Resin Introduction: Add the epoxy-activated resin (e.g., epoxy-Sepharose) directly to the Phase 1 reaction mixture. 7. Catalysis: Introduce a catalytic amount of Triphenylphosphine ( PPh3​ ) (0.1 equivalents) and elevate the temperature to 60°C for 12 hours. 8. Causality of Temperature and Catalysis: The phenolic -OH of CM-TMP is sterically hindered by the 2- and 6-methyl groups, making it less nucleophilic at room temperature. Elevating the heat and utilizing PPh3​ facilitates the ring-opening of the epoxide, forming a highly robust, sterically protected ether linkage that is highly resistant to subsequent hydrolytic cleavage [4]. 9. Purification: Wash the cross-linked resin sequentially with DMF, methanol, and deionized water to remove unreacted reagents and DIPEA salts.

Workflow Visualization

Workflow Step1 Phase 1: SN2 Alkylation Amine + CM-TMP Step2 Sterically Shielded Intermediate (Chloride Displacement) Step1->Step2 DIPEA, DMF (pH 8.0) Validation1 Validation: LC-MS & AgNO3 Titration Step2->Validation1 Aliquot Testing Step3 Phase 2: Etherification Epoxide + Phenolic OH Step2->Step3 PPh3 Catalyst 60°C Final Stable Cross-Linked Matrix (Hydrolytically Resistant) Step3->Final Covalent Bonding

Workflow for heterobifunctional cross-linking using 3-(Chloromethyl)-2,4,6-trimethylphenol.

Conclusion

For drug development professionals and polymer chemists requiring absolute control over network architecture, 3-(Chloromethyl)-2,4,6-trimethylphenol offers an unparalleled advantage. By utilizing steric hindrance to shut down off-target oligomerization, CM-TMP ensures that every cross-linking event is deliberate, measurable, and highly stable.

References

  • Title: 99187-90-3 (C10H13ClO) Structural Information Source: PubChemLite / National Center for Biotechnology Information URL: [Link]

  • Title: Process for the chloromethylation of aromatic compounds of high molecular weight (US3297648A)
  • Title: Enabling the Recyclability of Epoxy Networks via Dynamic Ether Linkages Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: A Versatile Polymer-Supported 4-(4-Methylphenyl(chloro)methyl)phenoxy Linker for Solid-Phase Synthesis of Pseudopeptides Source: Journal of Organic Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

3-(Chloromethyl)-2,4,6-trimethylphenol proper disposal procedures

An essential aspect of laboratory safety and operational excellence is the rigorous management of highly reactive chemical intermediates. As a Senior Application Scientist, I frequently observe laboratories mishandling r...

Author: BenchChem Technical Support Team. Date: March 2026

An essential aspect of laboratory safety and operational excellence is the rigorous management of highly reactive chemical intermediates. As a Senior Application Scientist, I frequently observe laboratories mishandling reactive alkylating agents. 3-(Chloromethyl)-2,4,6-trimethylphenol is a bifunctional molecule featuring both a nucleophilic phenolic moiety and a highly electrophilic chloromethyl group. This dual reactivity makes it a versatile synthetic intermediate, but it also presents a significant logistical challenge for safe disposal.

Improper handling of this compound can lead to uncontrolled exothermic polymerization, the release of toxic hydrogen chloride (HCl) gas, and severe environmental contamination. This guide provides a self-validating, step-by-step protocol for the safe deactivation and disposal of 3-(Chloromethyl)-2,4,6-trimethylphenol, ensuring your laboratory maintains the highest standards of safety and compliance.

Physicochemical Hazard Profile

To understand the logic behind our disposal methodology, we must first examine the quantitative hazard data associated with chloromethylated phenols.

Property / HazardValue / CharacteristicOperational Implication
Chemical Class Alpha-chloro alkylating agent / PhenolHighly reactive; requires chemical quenching prior to disposal.
Moisture Sensitivity HighHydrolyzes in ambient moisture to release corrosive HCl gas.
Toxicity Severe (Skin/Eye Corrosive, Suspected Carcinogen)Mandates handling in a Class II fume hood with full PPE.
Polymerization Risk Moderate to HighSelf-condenses under basic conditions (Friedel-Crafts/etherification).
Primary Waste Stream Halogenated Organic WasteMust be segregated from non-halogenated streams to prevent incinerator damage.

Mechanistic Rationale for Disposal Choices

Many laboratories make the critical error of dumping reactive chloromethyl compounds directly into basic aqueous waste. For 3-(Chloromethyl)-2,4,6-trimethylphenol, direct addition to a strong aqueous base (e.g., 5M NaOH) is dangerous. The base deprotonates the phenol to form a highly nucleophilic phenoxide ion. This phenoxide rapidly attacks the chloromethyl group of adjacent molecules, triggering a highly exothermic step-growth polymerization (forming methylene-bridged phenolic resins). According to standard hazardous waste guidelines from [1], reactive alkyl chlorides require careful, temperature-controlled handling to avoid such exothermic decomposition.

Expertise & Causality: To prevent runaway polymerization, we must use a solvolysis approach with a weak nucleophile (e.g., dilute ammonia) that outcompetes the phenoxide for the electrophilic carbon. Alternatively, the compound must be diluted sufficiently to favor solvent reactions over intermolecular polymerization.

Step-by-Step Quenching and Disposal Protocol

For concentrated solutions or solid residues of 3-(Chloromethyl)-2,4,6-trimethylphenol, follow this validated quenching methodology before transferring the material to the final waste stream.

Prerequisites: Conduct all steps in a certified fume hood. Wear heavy-duty nitrile or fluorinated rubber gloves (minimum 0.7 mm thickness), a lab coat, and chemical splash goggles.

  • Step 1: Solubilization & Dilution Dissolve the waste compound in a large excess of an inert, water-miscible solvent (e.g., Isopropanol or Tetrahydrofuran). Aim for a concentration of <5% w/v. Causality: High dilution reduces the collision frequency between molecules, mitigating the risk of exothermic polymerization.

  • Step 2: Controlled Nucleophilic Quenching Place the solution in a round-bottom flask equipped with a magnetic stirrer and an ice bath. Slowly add a 5% aqueous ammonia solution dropwise. Causality: Ammonia acts as a mild nucleophile, displacing the chloride to form a stable, water-soluble benzylamine derivative, safely neutralizing the alkylating hazard without deprotonating the phenol.

  • Step 3: Agitation and Verification (Self-Validating System) Stir the mixture at room temperature for 12–24 hours. Verify the complete consumption of the starting material using Thin-Layer Chromatography (TLC) or LC-MS. Trustworthiness: The protocol validates itself. The complete disappearance of the high-Rf chloromethyl spot on the TLC plate confirms the total destruction of the alkylating agent. Do not proceed to Step 4 until this is confirmed.

  • Step 4: Neutralization and Segregation Adjust the pH of the quenched solution to 6–8 using dilute HCl or NaHCO3. Transfer the resulting mixture to a designated, clearly labeled "Halogenated Aqueous/Organic Mixed Waste" container.

Waste Logistics and Incineration

Once quenched, the waste must be handled according to extremely hazardous chemical waste protocols, as chloromethyl ethers and their derivatives are strictly regulated [3].

  • Storage : Store the sealed waste container in a secondary containment tray in a cool, well-ventilated waste accumulation area. Do not exceed your institution's 90-day accumulation limit.

  • Final Destruction : The waste must be consigned to a licensed professional waste disposal service for high-temperature incineration equipped with an afterburner and an alkaline scrubber to neutralize residual HCl combustion products [2].

Process Visualization

Below is the logical workflow for routing and deactivating this specific waste stream.

G A 3-(Chloromethyl)-2,4,6-trimethylphenol Waste Stream B Assess Concentration A->B C Dilute Solution (<5%) B->C D Concentrated / Solid B->D E Direct to Halogenated Organic Waste C->E F Controlled Quenching Protocol D->F J High-Temperature Incineration (Licensed Facility) E->J G 1. Dissolve in Isopropanol 2. Add 5% Aqueous NH3 3. Stir 12-24h F->G H Verify Complete Hydrolysis (TLC / LC-MS) G->H I Neutralize to pH 6-8 H->I I->J

Fig 1. Disposal and quenching workflow for 3-(chloromethyl)-2,4,6-trimethylphenol.

References

  • How to Store and Dispose of Extremely Hazardous Chemical Waste . UC San Diego Environment, Health & Safety.[Link]

  • Chloromethyl methyl ether - Chemical Safety and Reactivity . Wikipedia.[Link]

  • 3,5-BIS(CHLOROMETHYL)-2,4,6-TRIMETHYLPHENOL Properties . Matrix Fine Chemicals. [Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Chloromethyl)-2,4,6-trimethylphenol

Foreword: As laboratory professionals, our primary responsibility extends beyond achieving novel results; it is to ensure a culture of safety that protects ourselves, our colleagues, and our environment. The following gu...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As laboratory professionals, our primary responsibility extends beyond achieving novel results; it is to ensure a culture of safety that protects ourselves, our colleagues, and our environment. The following guide addresses the safe handling of 3-(Chloromethyl)-2,4,6-trimethylphenol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information based on the known hazards of its constituent chemical moieties: substituted phenols and chlorinated organic compounds. This approach ensures a conservative and comprehensive safety protocol.

Deconstructing the Hazard: A Proactive Risk Assessment

Understanding the "why" behind each safety protocol is paramount. The chemical structure of 3-(Chloromethyl)-2,4,6-trimethylphenol presents a dual-hazard profile that dictates our choice of Personal Protective Equipment (PPE).

  • The Phenolic Backbone: Phenolic compounds are known to be corrosive and can cause severe chemical burns to the skin and eyes.[1][2] A significant and often underestimated danger is their ability to be rapidly absorbed through the skin, potentially leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[3][4] The anesthetic properties of some phenols can dangerously mask the initial sensation of a chemical burn, delaying first aid.[3]

  • The Chloromethyl Group: The addition of a chloromethyl group places this molecule in the category of halogenated hydrocarbons. This functional group can influence the compound's reactivity and toxicity. Critically, it impacts the selection of appropriate glove materials, as some common lab gloves offer poor resistance to chlorinated solvents and compounds.[5][6]

Based on this structural analysis, we must assume 3-(Chloromethyl)-2,4,6-trimethylphenol is a corrosive substance, harmful if swallowed or in contact with skin, a potential skin sensitizer, and a respiratory irritant.[1]

Core Protective Measures: Selecting Your PPE

A risk-based approach is essential. The level of PPE must match the scale and nature of the procedure. The following recommendations provide a robust baseline for handling this compound in a research setting.

Eye and Face Protection: The Non-Negotiable Barrier

Direct ocular exposure can lead to severe and irreversible damage. Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory for all handling operations.[1][7] Goggles must provide a complete seal around the eyes to protect from splashes, dust, and vapors.

  • Elevated Risk: When handling larger quantities (>50 mL) or when there is a significant risk of splashing or aerosol generation (e.g., during heating, sonicating, or vortexing), a full-face shield must be worn over chemical splash goggles.[8][9]

Hand Protection: Your Primary Line of Defense

Glove selection is the most critical and nuanced decision. The dual chemical nature of this compound requires careful consideration of glove material compatibility. As a general rule, thicker gloves provide greater chemical resistance.[10]

  • For Incidental Contact (e.g., handling sealed containers, small-volume transfers in a fume hood):

    • Recommendation: Double-gloving with high-quality, heavy-duty nitrile gloves (minimum 8 mil thickness) is a suitable minimum.[4]

    • Causality: Nitrile offers good resistance to bases, some acids, and oils.[10] However, it is crucial to change gloves immediately upon any suspected contact, as breakthrough can occur.[4]

  • For Extended Use or Immersion (e.g., large-scale reactions, cleaning spills, prolonged handling):

    • Recommendation: More robust gloves such as Butyl rubber or Neoprene are required.[4][8][9] For maximum protection against a broad range of chemicals, including chlorinated compounds, Viton® or Silver Shield® gloves should be considered.[6]

    • Causality: Butyl rubber provides excellent protection against ketones, esters, and aldehydes, while Neoprene is effective against organic acids and alkalis.[10] Viton® is specifically recommended for its high resistance to chlorinated and aromatic solvents.[6]

Hazard Summary & PPE Requirements
Hazard Class Corrosive, Acute Dermal Toxicity, Skin/Eye Damage, Respiratory Irritant[1][11]
Eye/Face Protection Minimum: Chemical Splash Goggles. High Splash Risk: Face shield over goggles.[8][9]
Hand Protection Incidental Contact: Double-layered, heavy-duty (>8mil) nitrile gloves.[4] Extended Contact/Immersion: Butyl rubber or Neoprene gloves. Viton® for superior protection.[6][8]
Body Protection Minimum: Fully-buttoned lab coat, long pants, closed-toe shoes.[4] High Splash Risk: Chemical-resistant apron over lab coat.[4][9]
Respiratory Protection Required: Use only within a certified chemical fume hood.[1][4] Emergency/Maintenance: Risk assessment required for respirator use (e.g., NIOSH-approved with organic vapor cartridges).[7][12]
Skin and Body Protection: Preventing Dermal Absorption
  • Laboratory Attire: A fully buttoned, long-sleeved lab coat must be worn at all times.[7] This should be worn over long pants and closed-toe shoes that completely cover the foot.[4]

  • Enhanced Protection: For procedures involving larger volumes or a high risk of splashes, a chemical-resistant apron made of Neoprene or Butyl rubber should be worn over the lab coat.[4][9]

Respiratory Protection: Controlling the Air You Breathe
  • Primary Engineering Control: All handling of 3-(Chloromethyl)-2,4,6-trimethylphenol, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[1][4] This is the most effective way to prevent inhalation of potentially harmful dust or vapors.

  • Supplemental Protection: In the rare event that engineering controls are insufficient or during certain maintenance procedures, a formal risk assessment may deem a respirator necessary. A NIOSH-approved respirator with organic vapor cartridges would be appropriate.[7][12]

Operational Plans: From Preparation to Disposal

Safe chemical handling is a complete workflow, from the moment you don your PPE to the final disposal of waste.

Step-by-Step PPE Protocol

The sequence of donning and doffing PPE is designed to minimize cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (Peel off) Doff2 2. Apron (If worn) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: PPE Donning and Doffing Workflow.

Emergency Response Logic

In the event of an exposure, immediate and correct action is critical.

Emergency_Response Exposure Exposure Event Skin Skin Contact 1. Immediately flush with copious water for 15+ min 2. Remove contaminated clothing 3. Seek immediate medical attention Exposure->Skin Eye Eye Contact 1. Flush with eyewash station for 15+ min 2. Keep eyelids open 3. Seek immediate medical attention Exposure->Eye Inhale Inhalation 1. Move to fresh air 2. If breathing is difficult, give oxygen 3. Seek immediate medical attention Exposure->Inhale

Caption: Immediate First Aid for Exposure.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[13]

  • Contaminated PPE: All disposable PPE that has come into contact with the chemical, such as gloves, must be considered hazardous waste. Collect these items in a designated, sealed, and clearly labeled hazardous waste container.[13] Do not discard in common trash receptacles.

  • Chemical Waste: Any unused or waste 3-(Chloromethyl)-2,4,6-trimethylphenol, as well as materials used for cleaning spills (e.g., absorbent pads, paper towels), must be collected in a separate, sealed, and labeled hazardous waste container.[1][12]

  • Prohibition: Never flush this chemical or contaminated materials down the sanitary sewer system.[1] It is considered toxic to aquatic life.[1][2] All waste must be disposed of via an approved waste disposal plant or licensed contractor.[1][11]

By adhering to these rigorous, evidence-based protocols, you are not merely following rules; you are actively participating in a culture of safety that is the bedrock of scientific excellence.

References

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • Gloves - Tables of Properties and Resistances. (n.d.). Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

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